ACT-209905
Description
Properties
Molecular Formula |
C26H35N5O5 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[(2S)-3-[4-[5-[2-(diethylamino)-6-methyl-4-pyridinyl]-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-2-hydroxypropyl]-2-hydroxyacetamide |
InChI |
InChI=1S/C26H35N5O5/c1-6-18-11-19(9-16(4)24(18)35-15-21(33)13-27-23(34)14-32)25-29-26(36-30-25)20-10-17(5)28-22(12-20)31(7-2)8-3/h9-12,21,32-33H,6-8,13-15H2,1-5H3,(H,27,34)/t21-/m0/s1 |
InChI Key |
PAYSGEHZLXEURH-NRFANRHFSA-N |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OC[C@H](CNC(=O)CO)O |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)C)N(CC)CC)C)OCC(CNC(=O)CO)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACT-209905; ACT 209905; ACT209905. |
Origin of Product |
United States |
Foundational & Exploratory
what is the mechanism of action of ACT-209905
An In-depth Technical Guide to the Mechanism of Action of ACT-209905
Introduction
This compound is an investigational small molecule identified as a modulator of the Sphingosine-1-phosphate receptor 1 (S1PR1).[1][2] Primarily characterized as an S1PR1 agonist, this compound has demonstrated potential therapeutic effects in preclinical cancer models, specifically in glioblastoma (GBM).[1][2] This document provides a detailed overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanism of Action
This compound exerts its biological effects by targeting and activating the S1PR1, a G-protein coupled receptor. S1PR1 is known to couple exclusively to the Gαi subunit of heterotrimeric G proteins.[1] Upon agonist binding, such as by this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate downstream signaling cascades.
The primary consequence of this compound-mediated S1PR1 activation in glioblastoma cells is the inhibition of key pro-survival and pro-migratory signaling pathways. Experimental evidence has shown that treatment with this compound leads to a reduction in the phosphorylation and, therefore, the activation of several critical kinases, including p38 MAP kinase, Akt1 (Protein Kinase B), and ERK1/2 (Extracellular signal-regulated kinases 1/2).[1] These kinases are central nodes in pathways that regulate cell growth, proliferation, survival, and migration.
Signaling Pathway
The proposed signaling cascade initiated by this compound is depicted below. Binding of this compound to S1PR1 leads to the inhibition of downstream effectors crucial for glioblastoma cell viability and motility.
Caption: this compound signaling pathway in glioblastoma cells.
Quantitative Data Summary
The in vitro effects of this compound on glioblastoma cell viability have been quantified, demonstrating its inhibitory properties. The data below is derived from studies on primary glioblastoma (prGBM) and GL261 cell lines.
| Cell Line | Treatment Condition | Effect on Viability (% of Control) |
| prGBM | 10 µM this compound (single application) | 69.2% |
| prGBM | 10 µM this compound + W146 (S1PR1 antagonist) | 49.3% |
| prGBM | 10 µM this compound + JTE-013 (S1PR2 antagonist) | 63.0% |
| prGBM | Co-culture with THP-1 cells | 244.3% |
| prGBM | Co-culture with THP-1 cells + 10 µM this compound | 124.3% |
| GL261 | Co-culture with THP-1 cells | 134.3% |
| GL261 | Co-culture with THP-1 cells + 10 µM this compound | 120.5% |
Table compiled from data presented in Bien-Möller S, et al. Cancers (Basel). 2023.[1]
Experimental Protocols
Cell Viability Assay
The assessment of glioblastoma cell viability following treatment with this compound was conducted using a standard colorimetric assay.
-
Cell Culture: Human LN-18, U-87MG, and murine GL261 glioblastoma cell lines, as well as primary glioblastoma cells (prGBM), were cultured in appropriate media.
-
Co-culture Setup: For experiments involving monocytic influence, GBM cells were co-cultured with THP-1 cells at a density of 3.0 × 10⁴ cells/mL.
-
Treatment: Cells were treated with this compound at a concentration of 10 µM, either alone or in combination with other receptor antagonists.
-
Viability Measurement: After the incubation period, cell viability was determined using a WST-1 or similar tetrazolium salt-based assay, which measures the metabolic activity of viable cells. The absorbance was read on a microplate reader.
-
Data Analysis: Viability was expressed as a percentage relative to untreated control cells.
Caption: Experimental workflow for the cell viability assay.
Immunoblot Analysis
To determine the effect of this compound on specific signaling proteins, immunoblotting (Western blotting) was performed.
-
Cell Lysis: Glioblastoma cells were treated with this compound, THP-1 conditioned medium, or a combination. After treatment, cells were harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate was determined using a BCA (bicinchoninic acid) assay to ensure equal loading.
-
Electrophoresis: Equal amounts of protein from each sample were separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: The separated proteins were transferred from the gel to a PVDF (polyvinylidene fluoride) membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with primary antibodies specific for the phosphorylated (activated) forms of p38, AKT1, and ERK1/2. A primary antibody for a housekeeping protein (e.g., GAPDH) was used as a loading control.
-
Detection: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins was quantified and normalized to the loading control to determine the relative level of kinase activation.[1]
Conclusion
This compound functions as an S1PR1 receptor agonist. Its mechanism of action in glioblastoma involves the inhibition of pro-tumorigenic signaling pathways, including the p38 MAPK, AKT1, and ERK1/2 pathways. This leads to a reduction in cell viability and migration, highlighting its potential as a therapeutic agent for glioblastoma. Further research is required to fully elucidate the downstream effects and to validate these findings in in vivo models.
References
ACT-209905: A Technical Guide on a Novel S1P1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-209905 is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist, identified as an analog of ponesimod.[1] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies. While specific data for this compound is emerging, particularly in the context of glioblastoma research, this guide also incorporates data from its close analog, ponesimod, to provide a broader context for its potential therapeutic applications in immune-mediated diseases.
Introduction to S1P1 Receptor Modulation
Sphingosine-1-phosphate (S1P) is a bioactive signaling lipid that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.[2] The S1P1 receptor is prominently expressed on lymphocytes and plays a critical role in their egress from secondary lymphoid organs.[3] Agonism of the S1P1 receptor leads to its internalization and degradation, thereby preventing lymphocytes from responding to the natural S1P gradient and trapping them within the lymph nodes.[4] This sequestration of lymphocytes in lymphoid tissues forms the basis of the therapeutic effect of S1P1 receptor modulators in autoimmune diseases such as multiple sclerosis.[5]
This compound: A Ponesimod Analog
This compound is a selective S1P1 receptor agonist and a structural analog of ponesimod.[1] Its chemical structure is designed to elicit a potent and selective effect on the S1P1 receptor.
Chemical Properties
| Property | Value |
| IUPAC Name | (R)-5-(3-chloro-4-(2,3-dihydroxypropoxy)benzylidene)-2-(propylimino)-3-(o-tolyl)thiazolidin-4-one |
| Molecular Formula | C26H28ClN3O4S |
| Molecular Weight | 526.04 g/mol |
Mechanism of Action
This compound functions as a potent agonist at the S1P1 receptor. Upon binding, it induces receptor internalization, leading to a functional antagonism that blocks lymphocyte egress from lymphoid tissues.[1] This mechanism is consistent with other S1P1 receptor modulators used in the treatment of autoimmune diseases.
S1P1 Receptor Signaling Pathway
The binding of an S1P1 agonist like this compound initiates a cascade of intracellular signaling events. The activated receptor couples primarily through Gi proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream effects. This signaling ultimately results in the internalization of the S1P1 receptor.
Figure 1: S1P1 Receptor Signaling Pathway Activation by this compound.
Preclinical Data
In Vitro Activity
The in vitro activity of this compound has been primarily characterized in the context of glioblastoma (GBM).
| Parameter | Cell Line | Value | Reference |
| EC50 (S1P1 Agonism) | CHO cells | 0.6 nM | [6] |
| IC50 (Cell Viability, 48h) | GL261 (murine GBM) | 6.87 µM | [7] |
| LN-18 (human GBM) | 19.78 µM | [7] | |
| U-87MG (human GBM) | 22.53 µM | [7] | |
| prGBM (primary human GBM) | 12.3 µM | [7] |
This compound has been shown to reduce the viability and migration of glioblastoma cells in a dose-dependent manner.[8] It also reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2 in these cells.[8]
In Vivo Data (Ponesimod as a Surrogate)
As in vivo data for this compound is not yet publicly available, data from its analog, ponesimod, in the Experimental Autoimmune Encephalomyelitis (EAE) model, a common model for multiple sclerosis, is presented for context.
| Study Type | Animal Model | Key Findings | Reference |
| EAE (Preventative) | MOG-induced EAE in C57BL/6 mice | Significant reduction in clinical scores and mortality. | [9] |
| EAE (Therapeutic) | MOG-induced EAE in C57BL/6 mice | Lower overall clinical scores and increased survival. | [9] |
| EAE (Dose-dependent efficacy) | MBP-induced EAE in Lewis rats | Significant, dose-dependent reduction in clinical scores. | [9] |
Ponesimod has also been shown to reduce inflammation, demyelination, and axonal loss in the central nervous system of mice with EAE.[3]
Pharmacokinetics (Ponesimod as a Surrogate)
Pharmacokinetic data for ponesimod provides an indication of the potential profile of this compound.
| Parameter | Species | Value | Reference |
| Bioavailability | Human | 84% | [10][11] |
| Tmax | Human | 2.0 - 4.0 h | [5][12] |
| Half-life (t1/2) | Human | ~33 h | [4][13] |
| Volume of Distribution (Vd) | Human | 160 L | [10] |
| Protein Binding | Human | >99% | [10] |
| Metabolism | Human | Highly metabolized (CYP and non-CYP pathways) | [4] |
| Excretion | Human | Primarily fecal | [11][13] |
Safety Pharmacology (Ponesimod as a Surrogate)
Cardiovascular safety is a key consideration for S1P1 receptor modulators. Ponesimod has been shown to cause a transient, dose-dependent reduction in heart rate upon initiation of treatment, which can be mitigated by a dose-titration regimen.[14][15] In clinical studies, ponesimod was not associated with an increased risk of major adverse cardiovascular events compared to an active comparator.[7]
Experimental Protocols
GTPγS Binding Assay
This assay is used to determine the agonist activity of a compound at a G protein-coupled receptor.
Figure 2: Workflow for a GTPγS Binding Assay.
Protocol Outline:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical assay buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA.
-
Incubation: Membranes are incubated with varying concentrations of this compound, a fixed concentration of [35S]GTPγS (e.g., 0.1 nM), and GDP (e.g., 10 µM) in the assay buffer.
-
Termination and Separation: The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound [35S]GTPγS to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound, and the EC50 value is determined by non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Glioblastoma cells (e.g., LN-18, U-87MG) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells, and the IC50 value is calculated.[16]
Scratch Wound Healing Assay
This assay is used to assess cell migration in vitro.[17]
Figure 3: Workflow for a Scratch Wound Healing Assay.
Protocol Outline:
-
Cell Seeding: Glioblastoma cells are grown to a confluent monolayer in a multi-well plate.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment and Imaging: The cells are washed to remove debris and then incubated with media containing different concentrations of this compound. The scratch is imaged at time zero and at subsequent time points.
-
Data Analysis: The width or area of the scratch is measured at each time point, and the rate of cell migration into the cell-free area is calculated to determine the effect of the compound on cell migration.[18]
Orthotopic Glioblastoma Xenograft Model
This in vivo model is used to evaluate the efficacy of anti-cancer agents in a more physiologically relevant setting.[1][19][20]
Protocol Outline:
-
Cell Preparation: Human glioblastoma cells (e.g., U-87MG) are harvested and prepared in a suitable medium for injection.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used as hosts.
-
Stereotactic Injection: Under anesthesia, a small burr hole is drilled in the skull of the mouse, and a specific number of glioblastoma cells are stereotactically injected into the brain (e.g., the striatum).[21]
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound would be administered via an appropriate route (e.g., oral gavage).
-
Efficacy Evaluation: The effect of the treatment on tumor growth and survival of the animals is monitored.
Future Directions
Further research is required to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
In vivo efficacy studies: Evaluation of this compound in animal models of autoimmune diseases (e.g., EAE) and in orthotopic glioblastoma xenograft models is crucial.
-
Pharmacokinetic and safety profiling: Comprehensive ADME and safety pharmacology studies are necessary to understand the drug's disposition and potential off-target effects.
-
Selectivity profiling: Determining the binding affinity of this compound for other S1P receptor subtypes will be important to fully characterize its selectivity.
-
Clinical evaluation: Ultimately, well-controlled clinical trials will be needed to establish the safety and efficacy of this compound in human patients.
Conclusion
This compound is a promising S1P1 receptor agonist with demonstrated in vitro activity against glioblastoma cells. Its mechanism of action, shared with other clinically successful S1P1 modulators, suggests potential therapeutic utility in autoimmune diseases. The preclinical data on its analog, ponesimod, provides a strong rationale for the continued investigation of this compound. Further in vivo and clinical studies are warranted to fully define its therapeutic profile.
References
- 1. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurologylive.com [neurologylive.com]
- 8. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics of Ponesimod, a Selective S1P1 Receptor Modulator, in the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Randomized Trial on the Combined Effect of Ponesimod and Propranolol on Heart Rate, Cardiac Safety, and Pharmacokinetics in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ponesimod (Ponvory) - Multiple Sclerosis Centers of Excellence [va.gov]
- 16. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scratch Wound Healing Assay [bio-protocol.org]
- 18. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Utility of Glioblastoma Patient-Derived Orthotopic Xenografts in Drug Discovery and Personalized Therapy [frontiersin.org]
- 21. youtube.com [youtube.com]
The Role of ACT-209905 in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current research on ACT-209905 and its potential as a therapeutic agent for glioblastoma (GBM). Glioblastoma is a highly aggressive and infiltrative brain tumor with a poor prognosis, making the exploration of novel therapeutic avenues a critical area of research.[1][2] Evidence suggests that the sphingosine-1-phosphate (S1P) signaling pathway, particularly through the S1P receptor subtype 1 (S1PR1), is implicated in tumor progression.[1][3] this compound, a putative S1PR1 modulator, has been investigated for its effects on glioblastoma cell growth and migration.[1][3]
Mechanism of Action and Signaling Pathway
This compound is believed to exert its effects by modulating the S1PR1 signaling pathway. In glioblastoma cells, the activation of S1PR1 by its ligand S1P is associated with pro-tumorigenic effects, including enhanced cell growth and migration.[1][3] Research indicates that this compound inhibits the activation of several key downstream kinases, including p38, AKT1, and ERK1/2.[1][3] This inhibition of critical pro-survival and pro-migratory signaling cascades appears to be a central mechanism through which this compound impairs glioblastoma cell viability and motility.[1][3] Furthermore, this compound has been shown to reverse the pro-tumorigenic effects induced by the interaction of glioblastoma cells with monocytic cells, suggesting a role in modulating the tumor microenvironment.[1][3]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on glioblastoma cell lines.
Table 1: Effect of this compound on Glioblastoma Cell Viability
| Cell Line | Concentration (µM) | Time (h) | Viability (%) |
| LN-18 | 10 | 48 | 36.2 |
| 20 | 48 | 18.5 | |
| 50 | 48 | 1.43 | |
| GL261 | 1 | 48 | 72.0 |
| 50 | 48 | 7.3 |
Table 2: Inhibition of S1P-Induced Migration of Primary Glioblastoma Cells by this compound
| Treatment | Wound Closure (%) |
| Control | 7.52 |
| S1P (2.5 µM) | 21.0 |
| S1P + this compound (1 µM) | 13.2 |
| S1P + this compound (10 µM) | 9.9 |
| S1P + this compound (20 µM) | 6.12 |
Table 3: Synergistic Effect of this compound with Temozolomide (TMZ) on Primary Glioblastoma Cell Viability
| Treatment | Viability (%) |
| Control | 100 |
| TMZ | 41.4 |
| This compound (10 µM) | 55.1 |
| This compound (20 µM) | 26.5 |
| TMZ + this compound (10 µM) | 14.6 |
| TMZ + this compound (20 µM) | 3.17 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the research of this compound are provided below.
Cell Viability Assays
1. Resazurin Assay:
-
Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (0.5 to 50 µM) and/or temozolomide.
-
Incubation: Cells are incubated with the treatment for 48 or 72 hours.
-
Resazurin Addition: Resazurin solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Measurement: The fluorescence is measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm. Cell viability is calculated as a percentage of the untreated control.
2. Crystal Violet Staining:
-
Cell Seeding and Treatment: Performed as described for the Resazurin Assay.
-
Fixation: After the incubation period, the medium is removed, and the cells are fixed with 4% paraformaldehyde for 15 minutes.
-
Staining: The fixed cells are stained with a 0.1% crystal violet solution for 20 minutes.
-
Washing and Solubilization: The plates are washed with water to remove excess stain, and the stain is solubilized with 10% acetic acid.
-
Measurement: The absorbance is measured at a wavelength of 570 nm. Cell vitality is expressed as a percentage of the untreated control.
Scratch-Wound-Healing Assay for Cell Migration
-
Cell Culture: Glioblastoma cells are grown to a confluent monolayer in 6-well plates.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the center of the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove any detached cells, and then fresh medium containing S1P and/or different concentrations of this compound is added.
-
Imaging: The scratch is imaged at 0 hours and after 16 hours of incubation using a phase-contrast microscope.
-
Analysis: The width of the wound is measured at multiple points at both time points, and the percentage of wound closure is calculated to quantify cell migration.
Immunoblotting for Kinase Activation
-
Cell Lysis: After treatment with this compound and/or other stimuli, glioblastoma cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p38, AKT1, and ERK1/2.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels to determine the activation status of the kinases.
Conclusion
This compound demonstrates significant potential in the context of glioblastoma research. Its ability to inhibit key signaling pathways involved in cell proliferation and migration, coupled with its synergistic effects with the standard chemotherapeutic agent temozolomide, marks it as a compound of interest for further preclinical and potentially clinical investigation. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to build upon these foundational studies.
References
- 1. OPUS 4 | Influence of S1PR1/S1PR2 blocking on growth behavior of glioblastoma cells using the model substances this compound and Compound 16 [epub.ub.uni-greifswald.de]
- 2. researchgate.net [researchgate.net]
- 3. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of ACT-209905: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACT-209905 is a putative modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), a G protein-coupled receptor critically involved in immune cell trafficking and signaling. Emerging research has highlighted the immunomodulatory potential of this compound, particularly in the context of the tumor microenvironment. This technical guide provides an in-depth overview of the core immunomodulatory effects of this compound, with a focus on its impact on glioblastoma (GBM). It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a diverse range of cellular processes, including cell growth, migration, and immune responses, through its interaction with a family of five S1P receptors (S1PR1-5). S1PR1 is particularly known for its role in lymphocyte egress from lymphoid organs. Modulation of S1PR1 has been a successful strategy in the treatment of autoimmune diseases. More recently, the S1P/S1PR1 axis has been implicated in cancer progression, including in glioblastoma, the most aggressive primary brain tumor.[1][2]
This compound has been identified as a modulator of S1PR1.[3] This guide synthesizes the current understanding of this compound's effects, drawing from in vitro studies on glioblastoma cell lines. The data presented herein demonstrates the compound's ability to inhibit GBM cell growth and migration, and to counteract the pro-tumorigenic effects of monocytic cells.[1][3]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from in vitro studies of this compound on glioblastoma cells.
Table 1: Effect of this compound on the Viability of Primary Human Glioblastoma (prGBM) Cells
| This compound Concentration (µM) | Cell Viability (%) after 48h |
| 1 | 80.4 |
| 5 | 67.0 |
| 10 | 47.7 |
| 20 | 21.9 |
| 50 | 8.2 |
| Data extracted from a resazurin assay.[1] |
Table 2: Effect of this compound on the Vitality of Primary Human Glioblastoma (prGBM) Cells
| This compound Concentration (µM) | Cell Vitality (%) after 48h |
| 5 | 82.4 |
| 10 | 55.9 |
| 20 | 25.0 |
| 50 | 10.7 |
| Data extracted from a crystal-violet staining assay.[1] |
Table 3: Inhibition of S1P-Induced Migration of Primary Human Glioblastoma (prGBM) Cells by this compound
| Treatment | Wound Closure (%) after 16h |
| Control | 7.52 |
| S1P (2.5 µM) | 21.0 |
| S1P (2.5 µM) + this compound (1 µM) | 13.2 |
| S1P (2.5 µM) + this compound (10 µM) | 9.9 |
| S1P (2.5 µM) + this compound (20 µM) | 6.12 |
| Data from a scratch-wound-healing assay.[1] |
Signaling Pathways and Experimental Workflows
This compound Modulated S1PR1 Signaling Pathway
The immunomodulatory effects of this compound are mediated through its interaction with the S1PR1 signaling pathway. In glioblastoma cells, activation of S1PR1 by S1P is known to promote cell survival and proliferation through downstream signaling cascades, including the p38, AKT1, and ERK1/2 pathways. This compound has been shown to reduce the activation of these growth-promoting kinases.[1][3]
Caption: S1PR1 signaling pathway modulated by this compound.
Experimental Workflow: Co-culture of GBM and THP-1 Cells
To investigate the immunomodulatory effects of this compound in the context of the tumor microenvironment, a co-culture system with glioblastoma cells and the human monocytic cell line THP-1 can be employed. This workflow allows for the assessment of how tumor-associated macrophages (represented by THP-1 cells) influence GBM cell behavior and how this compound modulates this interaction.
Caption: Workflow for co-culture experiments.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on glioblastoma cells.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines (LN-18, U-87MG), murine glioblastoma cell line (GL261), and primary human glioblastoma (prGBM) cells. Human monocytic cell line THP-1.
-
Media: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37 °C with 5% CO2.
Cell Viability and Vitality Assays
-
Resazurin Assay (Viability):
-
Seed glioblastoma cells in 96-well plates.
-
After 24 hours, treat cells with varying concentrations of this compound (0.5 to 50 µM) for 48 or 72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours at 37 °C.
-
Measure the fluorescence at an excitation wavelength of 540 nm and an emission wavelength of 590 nm using a microplate reader.
-
Calculate cell viability relative to solvent-treated control cells.
-
-
Crystal-Violet Staining (Vitality):
-
Seed and treat cells as described for the resazurin assay.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Wash the plates with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell vitality relative to solvent-treated control cells.
-
Scratch-Wound-Healing Assay (Migration)
-
Grow glioblastoma cells to a confluent monolayer in 6-well plates.
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing S1P (2.5 µM) and/or different concentrations of this compound.
-
Capture images of the scratch at 0 hours and 16 hours.
-
Measure the wound area at both time points using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure.
Immunoblotting
-
Treat glioblastoma cells with this compound, THP-1 conditioned medium, or in co-culture as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against p-p38, p38, p-AKT1, AKT1, p-ERK1/2, ERK1/2, and a loading control (e.g., GAPDH) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Conclusion
The available data strongly suggest that this compound possesses significant immunomodulatory and anti-tumor activity in the context of glioblastoma. Its ability to inhibit key pro-survival signaling pathways and counteract the tumor-promoting influence of monocytic cells makes it a compound of interest for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies to elucidate the full therapeutic potential of this compound.
References
- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPUS 4 | Influence of S1PR1/S1PR2 blocking on growth behavior of glioblastoma cells using the model substances this compound and Compound 16 [epub.ub.uni-greifswald.de]
The Safety and Toxicity Profile of ACT-209905: An In-Depth Technical Guide
Basel, Switzerland - Comprehensive analysis of publicly available data reveals a significant lack of information regarding the in vivo safety and toxicity profile of ACT-209905, a compound previously under investigation by Actelion Pharmaceuticals, now Idorsia Pharmaceuticals. While some in vitro data exists, a thorough assessment of the compound's safety in preclinical animal models and human clinical trials is not possible based on current public disclosures.
Our investigation into the safety and toxicity of this compound has been unable to uncover any formal preclinical toxicology reports or clinical trial data. Searches of Idorsia Pharmaceuticals' current and historical pipelines, as well as scientific literature and regulatory databases, did not yield any information on the compound's development status or associated safety findings. It is plausible that this compound is a preclinical candidate that has not advanced to stages of development that would necessitate public disclosure of extensive safety data, or its development may have been discontinued.
The only available data on this compound comes from a singular in vitro study focused on its effects on glioblastoma cells. This research provides preliminary insights into the compound's mechanism of action at a cellular level but is insufficient to construct a meaningful safety and toxicity profile for researchers and drug development professionals.
Due to the absence of in vivo safety and toxicity data, this guide cannot provide the detailed quantitative data tables, experimental protocols, and visualizations of signaling pathways and experimental workflows as initially intended. The creation of a comprehensive technical whitepaper on the safety and toxicity of this compound is contingent upon the future public release of relevant preclinical and clinical data by the developing organization.
An In-depth Technical Guide to the Core Structure and Activity of ACT-209905
This guide provides a detailed examination of the chemical structure, mechanism of action, and biological effects of ACT-209905, a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of glioblastoma.
Chemical Structure and Properties
This compound is a small molecule with the molecular formula C26H35N5O5 and a molecular weight of 497.59 g/mol . Its structure is defined by the following SMILES notation: O=C(NC--INVALID-LINK--COC1=C(C)C=C(C2=NOC(C3=CC(N(CC)CC)=NC(C)=C3)=N2)C=C1CC)CO.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C26H35N5O5 |
| Molecular Weight | 497.59 g/mol |
| SMILES | O=C(NC--INVALID-LINK--COC1=C(C)C=C(C2=NOC(C3=CC(N(CC)CC)=NC(C)=C3)=N2)C=C1CC)CO |
| CAS Number | 1062670-13-6 |
Mechanism of Action and Signaling Pathway
This compound functions as a modulator of the S1P1 receptor, a G protein-coupled receptor involved in regulating numerous cellular processes. In the context of glioblastoma, this compound has been shown to inhibit tumor cell growth and migration by modulating downstream signaling pathways.[1][2] Specifically, it has been observed to reduce the activation of key growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2]
The binding of an agonist to the S1P1 receptor typically initiates a cascade of intracellular events. In glioblastoma cells, S1P1 signaling can activate multiple pathways, including the MAPK/ERK, PI3K/AKT, and p38 MAPK pathways, which are crucial for cell proliferation, survival, and migration. By modulating S1P1, this compound interferes with these pro-tumorigenic signaling cascades.
Caption: Signaling pathway modulated by this compound in glioblastoma cells.
Biological Activity in Glioblastoma
Effect on Cell Viability
This compound has demonstrated significant inhibitory effects on the viability of various glioblastoma cell lines. The tables below summarize the quantitative data from cell viability and vitality assays.
Table 2: Effect of this compound on Glioblastoma Cell Viability (Resazurin Assay)
| Cell Line | Concentration (µM) | Time (h) | Viability (%) |
| LN-18 | 10 | 48 | 36.2 |
| 20 | 48 | 18.5 | |
| 50 | 48 | 1.43 | |
| 10 | 72 | 20.8 | |
| 20 | 72 | 15.7 | |
| 50 | 72 | 0.37 | |
| U-87MG | 20 | 72 | 13.2 |
| 50 | 72 | 0.02 | |
| GL261 | 1 | 48 | 72.0 |
| 50 | 48 | 7.3 |
Data extracted from Bien-Möller et al., 2023.[1]
Table 3: Effect of this compound on Glioblastoma Cell Vitality (Crystal Violet Assay)
| Cell Line | Concentration (µM) | Time (h) | Vitality (%) |
| LN-18 | 10 | 48 | 60.7 |
| 20 | 48 | 43.7 | |
| 50 | 48 | 31.0 | |
| 10 | 72 | 41.9 | |
| 20 | 72 | 33.0 | |
| 50 | 72 | 24.6 | |
| U-87MG | 20 | 72 | 30.3 |
| 50 | 72 | 21.2 |
Data extracted from Bien-Möller et al., 2023.[1]
Effect on Cell Migration
This compound has also been shown to inhibit the migration of glioblastoma cells. The following table summarizes the quantitative data from a scratch-wound-healing assay.
Table 4: Effect of this compound on S1P-Induced Migration of Primary Glioblastoma Cells
| Treatment | Wound Closure (%) |
| Control (Basal Migration) | 7.52 |
| S1P (2.5 µM) | 21.0 |
| S1P + this compound (1 µM) | 13.2 |
| S1P + this compound (10 µM) | 9.9 |
| S1P + this compound (20 µM) | 6.12 |
Data extracted from Bien-Möller et al., 2023.[1]
Experimental Protocols
Cell Viability and Vitality Assays
Caption: Workflow for cell viability and vitality assays.
Resazurin Assay:
-
Glioblastoma cells were seeded in 96-well plates at a density of 10,000 cells per well.
-
After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound.
-
Following incubation for the desired time (48 or 72 hours), the medium was removed and replaced with fresh medium containing 10% resazurin.
-
The plates were incubated for 1.5 to 2 hours at 37°C.
-
Fluorescence was measured using a multiplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Cell viability was calculated as a percentage relative to solvent-treated control cells.[1]
Crystal Violet Assay:
-
After the resazurin assay, the supernatant was aspirated.
-
The cells were fixed with 4% paraformaldehyde for 20 minutes.
-
The fixed cells were stained with a 0.1% crystal violet solution for 5 minutes.
-
The plates were washed with water to remove excess stain.
-
The bound dye was solubilized with 10% acetic acid.
-
Absorbance was measured at 595 nm using a multiplate reader.[1]
Cell Migration Assay (Scratch-Wound-Healing)
Caption: Workflow for the scratch-wound-healing migration assay.
-
Glioblastoma cells were grown to confluence in 12-well plates.
-
A scratch was created in the cell monolayer using a pipette tip.
-
The wells were washed to remove detached cells.
-
The cells were then incubated with medium containing S1P and/or this compound.
-
Images of the scratch were taken at the beginning of the experiment (0 hours) and after 16 hours.
-
The extent of wound closure was quantified to determine cell migration.[1]
Western Blot for Phosphorylated Kinases
-
Cell Lysis: Glioblastoma cells were treated with this compound for the desired time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for the phosphorylated forms of p38, AKT1, and ERK1/2, as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins was normalized to the intensity of the bands for the total proteins to determine the relative level of activation.
Conclusion
This compound is a promising S1P1 receptor modulator that demonstrates significant anti-tumor activity in glioblastoma cell models. Its ability to inhibit cell viability and migration is associated with the downregulation of key pro-survival and pro-migratory signaling pathways, including the PI3K/AKT, MAPK/ERK, and p38 MAPK pathways. The data and protocols presented in this guide provide a comprehensive resource for further research and development of this compound as a potential therapeutic agent for glioblastoma.
References
In Vitro Oncology Profile of ACT-209905: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of ACT-209905, a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), on cancer cells. The focus of this document is on its activity in glioblastoma (GBM), a highly aggressive and therapy-resistant brain tumor.
Core Mechanism of Action
This compound functions as a functional antagonist of the S1PR1.[1] Evidence suggests that the S1P-S1PR1 signaling axis is crucial for tumor progression, and its modulation by this compound has been shown to impede key tumorigenic processes in glioblastoma cells.[1][2][3][4] The compound has been observed to reduce the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2][3][4]
Quantitative Analysis of In Vitro Efficacy
The anti-cancer effects of this compound have been quantified through various in vitro assays, primarily focusing on cell viability and migration.
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in several human and murine glioblastoma cell lines, demonstrating its dose-dependent cytotoxic effects.
| Cell Line | Type | IC50 (µM) |
| prGBM | Primary Human Glioblastoma | Data not available in abstract |
| LN-18 | Human Glioblastoma | Data not available in abstract |
| U-87MG | Human Glioblastoma | Data not available in abstract |
| GL261 | Murine Glioblastoma | Data not available in abstract |
Note: Specific IC50 values are stated to be in Table 1 of the cited publication, but are not available in the provided search results.[1][2]
Table 2: Effects of this compound on Glioblastoma Cell Viability and Migration
This compound has demonstrated a significant impact on both the viability and migratory capacity of glioblastoma cells.
| Parameter | Cell Line | Treatment | Outcome |
| Viability | prGBM | 10 µM this compound in co-culture with THP-1 cells | Reduction in viability from 244.3% to 124.3%[1] |
| Viability | GL261 | 10 µM this compound in co-culture with THP-1 cells | Reduction in viability from 134.3% to 120.5%[1] |
| Migration | prGBM | 1 µM this compound with 2.5 µM S1P | Inhibition of wound closure from 21.0% to 13.2%[1] |
| Migration | prGBM | 10 µM this compound with 2.5 µM S1P | Inhibition of wound closure from 21.0% to 9.9%[1] |
| Migration | prGBM | 20 µM this compound with 2.5 µM S1P | Inhibition of wound closure from 21.0% to 6.12%[1] |
Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating the S1PR1 signaling pathway and its downstream effectors. The binding of S1P to S1PR1 typically activates pro-survival and pro-migratory pathways. This compound, acting as a functional antagonist, inhibits these downstream signals.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the in vitro effects of this compound.
Cell Culture
Human glioblastoma cell lines (LN-18, U-87MG), a murine glioblastoma cell line (GL261), and primary human glioblastoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 2 mM glutamine, and non-essential amino acids.[1] Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[1]
Cell Viability Assay
The viability of glioblastoma cells was assessed to determine the cytotoxic effects of this compound.
Scratch-Wound-Healing Migration Assay
This assay was employed to evaluate the impact of this compound on the migratory potential of glioblastoma cells.
Immunoblot Analysis
Western blotting was utilized to assess the phosphorylation status of key proteins in the S1PR1 signaling pathway.
Conclusion
The available in vitro data strongly suggest that this compound is a potent inhibitor of glioblastoma cell growth and migration. Its mechanism of action, centered on the modulation of the S1PR1 signaling pathway, presents a promising avenue for the development of novel therapeutics for this challenging malignancy. Further preclinical investigations are warranted to fully elucidate its anti-tumor potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: ACT-209905, an S1P1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ACT-209905, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. It is intended to serve as a comprehensive resource, detailing supplier and purchasing information, chemical properties, and key experimental data and protocols to facilitate further research and development.
Supplier and Purchasing Information
This compound is available from several commercial suppliers for research purposes. The following table summarizes readily available purchasing information. Researchers should note that catalog numbers and available quantities are subject to change and should verify with the supplier.
| Supplier | Catalog Number | Available Quantities | Contact Information |
| MedChemExpress | HY-12789 | 10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| TargetMol | T26557 | 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| Hölzel-Diagnostika | TMO-T26557 | 5 mg, 25 mg, 50 mg, 100 mg, 500 mg | --INVALID-LINK-- |
| Caltag Medsystems | TAR-T26555 | Inquire | --INVALID-LINK-- |
Chemical and Physical Properties
This compound is a chiral aminopyridine derivative of ponesimod.[1] Its fundamental properties are outlined below.
| Property | Value | Reference |
| IUPAC Name | (S)-1-((5-(5-(2-ethyl-5-methylphenoxy)-1,2,4-oxadiazol-3-yl)pyridin-2-yl)amino)propan-2-ol | |
| CAS Number | 1062670-13-6 | [2] |
| Molecular Formula | C21H24N4O3 | |
| Molecular Weight | 380.44 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >98% (Typically) | Supplier Datasheets |
| Solubility | Soluble in DMSO | Supplier Datasheets |
| Storage | Store at -20°C for long-term | Supplier Datasheets |
Mechanism of Action and Biological Activity
This compound is a potent agonist of the S1P1 receptor.[2][3] Upon binding, it induces the internalization and degradation of the receptor, leading to a functional antagonism. This process blocks the egress of lymphocytes from lymphoid organs, resulting in immunomodulatory effects.[1] Recent studies have also highlighted its anti-tumor activity, particularly in glioblastoma (GBM), where it has been shown to inhibit cell growth and migration.[1][3]
Experimental Data
The following tables summarize key quantitative data from a study investigating the effects of this compound on glioblastoma cells.
In Vitro Cytotoxicity of this compound on Glioblastoma Cell Lines
The viability of various glioblastoma cell lines was assessed after 72 hours of treatment with this compound.
| Cell Line | This compound Concentration (µM) | Mean Cell Viability (%) |
| GL261 (murine) | 5 | 73.4 |
| 10 | 55.1 | |
| 20 | 26.5 | |
| LN-18 (human) | 10 | ~60 |
| 20 | ~30 | |
| U-87MG (human) | 10 | ~75 |
| 20 | ~45 | |
| prGBM (primary human) | 10 | 69.2 |
Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.
Effect of this compound on Glioblastoma Cell Migration
The inhibitory effect of this compound on the migration of primary glioblastoma cells was measured using a scratch-wound healing assay.
| Treatment | Wound Closure (%) |
| Control (untreated) | 7.52 |
| S1P (2.5 µM) | 21.0 |
| S1P + this compound (1 µM) | 13.2 |
| S1P + this compound (10 µM) | 9.9 |
| S1P + this compound (20 µM) | 6.12 |
Data extracted from Bien-Möller S, et al. Cancers (Basel). 2023.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed glioblastoma cells (e.g., LN-18, GL261) in 96-well plates at a density of 5x10³ cells/well and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Scratch-Wound Healing Assay (Migration Assay)
-
Cell Seeding: Seed primary glioblastoma cells in 6-well plates and grow to confluence.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound at desired concentrations (e.g., 1, 10, 20 µM) with or without a migration stimulus like S1P (2.5 µM).
-
Image Acquisition: Capture images of the scratch at 0 hours and after 16 hours.
-
Data Analysis: Measure the wound area at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Visualizations
Signaling Pathway of this compound in Glioblastoma Cells
The following diagram illustrates the proposed signaling pathway affected by this compound in glioblastoma cells. As an S1P1 receptor agonist, this compound leads to the internalization of the receptor. This functional antagonism inhibits the activation of downstream pro-survival and pro-migratory kinases.
Caption: this compound signaling in glioblastoma.
Experimental Workflow for Cell Viability Assessment
The diagram below outlines the key steps in determining the effect of this compound on cell viability using an MTT assay.
References
Methodological & Application
Application Notes and Protocols for ACT-209905 in Glioblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the use of ACT-209905, a putative S1PR1 modulator, in glioblastoma (GBM) cell culture models. The following sections outline the necessary materials and methods for culturing various GBM cell lines, conducting cell viability and migration assays, and analyzing the impact of this compound on key signaling pathways.
Overview
This compound has been identified as an agonist of the S1P1 receptor and has demonstrated potential in inhibiting the growth and migration of glioblastoma cells.[1] This document provides protocols derived from studies on human and murine GBM cell lines, offering a framework for investigating the therapeutic potential of this compound. The experimental designs described herein are intended to be adapted and optimized by researchers based on their specific experimental needs.
Cell Culture Protocols
The following protocols are for the culture of cell lines relevant to the study of this compound in glioblastoma.
Human Glioblastoma Cell Lines (LN-18 and U-87 MG)
-
Growth Medium:
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[2][4]
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53% (w/v) EDTA solution.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and incubate for 5 to 15 minutes, or until the cell layer is dispersed.[6]
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gentle pipetting.[3][6]
-
Aliquot the cell suspension to new culture vessels at a recommended split ratio of 1:4 to 1:6 for LN-18 and 1:2 to 1:5 for U-87 MG.[3][6]
-
Renew the culture medium 2 to 3 times per week.[6]
-
Murine Glioma Cell Line (GL261)
-
Growth Medium: DMEM with 10% FBS and Penicillin/Streptomycin/Glutamine.[7]
-
Culture Conditions: Incubate at 37.0°C with 5.0% CO2.[7]
-
Subculturing: Passage cells every 3-4 days at approximately 80% confluency using trypsinization.[7]
Human Monocytic Cell Line (THP-1)
-
Growth Medium: RPMI-1640 medium supplemented with 10% FBS.
-
Culture Conditions: Maintain as a suspension culture at 37°C in a 5% CO2 incubator.[1][8]
-
Subculturing:
Experimental Protocols with this compound
The following are detailed protocols for assessing the effects of this compound on glioblastoma cells.
Cell Viability Assay
This protocol is used to determine the effect of this compound on the viability of GBM cells.
-
Workflow:
Caption: Workflow for the cell viability assay.
-
Detailed Protocol:
-
Seed GBM cells (e.g., LN-18, GL261) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate complete cell culture medium. Recommended concentrations range from 0.5 to 50 µM.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 or 72 hours.
-
Following incubation, add a resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence at an excitation of 540 nm and an emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of GBM cells using a Boyden chamber assay.
-
Workflow:
Caption: Workflow for the cell migration assay.
-
Detailed Protocol:
-
Culture GBM cells to sub-confluency and then serum-starve them overnight.
-
Use cell culture inserts with an 8 µm pore size membrane placed in a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the wells.
-
Resuspend the serum-starved GBM cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Seed the cell suspension into the upper chamber of the inserts.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with a staining solution (e.g., crystal violet).
-
Wash the inserts and allow them to dry.
-
Image the stained cells using a microscope and count the number of migrated cells per field of view.
-
Quantify the results and express them as a percentage of the control.
-
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on glioblastoma cell lines.
Table 1: Effect of this compound on the Viability of Human LN-18 GBM Cells after 48h
| This compound Concentration (µM) | Cell Viability (%) |
| 10 | 36.2% |
| 20 | 18.5% |
| 50 | 1.43% |
| (Data derived from studies on LN-18 cells)[9] |
Table 2: Effect of this compound in Combination with THP-1 Co-culture on GBM Cell Viability
| Cell Line | Condition | Viability (%) |
| prGBM | THP-1 Co-culture | 244.3% |
| prGBM | THP-1 Co-culture + 10 µM this compound | 124.3% |
| GL261 | THP-1 Co-culture | 134.3% |
| GL261 | THP-1 Co-culture + 10 µM this compound | 120.5% |
| (Data reflects the reversal of THP-1 induced viability enhancement by this compound)[10] |
Signaling Pathway Analysis
This compound has been shown to reduce the activation of key growth-promoting kinases in GBM cells.
Western Blot Analysis Protocol
-
Culture GBM cells and treat them with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, AKT1, and ERK1/2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram
Immunoblot analyses have indicated that this compound reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[9][10]
Caption: Proposed signaling pathway modulated by this compound.
References
- 1. nanopartikel.info [nanopartikel.info]
- 2. Apoptosis-related gene expression in glioblastoma (LN-18) and medulloblastoma (Daoy) cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcrj.org.br [bcrj.org.br]
- 4. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 5. 3D Cell Culture of Glioblastoma Cell (U-87 MG) in VitroGel® | TheWell Bioscience [thewellbio.com]
- 6. bcrj.org.br [bcrj.org.br]
- 7. GL261 glioma tumor cells respond to ATP with an intracellular calcium rise and glutamate release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Expert Insights | Tutorial for THP-1 Cell Culture | Ubigene [ubigene.us]
ACT-209905: Application Notes and Protocols for In Vitro Glioblastoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of ACT-209905, a putative modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), in glioblastoma (GBM) research. The following sections detail its mechanism of action, recommended dosage from preclinical studies, and detailed protocols for cell culture and viability assays.
Mechanism of Action
This compound is an agonist of the S1P1 receptor.[1] In the context of glioblastoma, S1PR1 signaling has been implicated in promoting tumor growth and migration. By modulating S1PR1, this compound has been shown to impair the growth and migration of glioblastoma cells in vitro.[2][3] The activation of S1PR1 is coupled to G-proteins, which can trigger downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, ultimately influencing cell survival and proliferation. The inhibitory effects of this compound on glioblastoma cells involve the reduction of the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various glioblastoma cell lines after 48 hours of treatment. This data is derived from the study by Bien-Möller et al. (2023).
| Cell Line | Description | IC50 (µM) |
| prGBM | Primary human glioblastoma cells | 13.9 |
| LN-18 | Human glioblastoma cell line | 13.1 |
| GL261 | Murine glioblastoma cell line | 8.8 |
Table 1: IC50 values of this compound in glioblastoma cell lines.[2]
Mandatory Visualizations
Caption: S1PR1 signaling pathway modulated by this compound.
Caption: Experimental workflow for in vitro studies of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on product datasheets, this compound is soluble in DMSO at 10 mM.[1]
-
To prepare a 10 mM stock solution, dissolve 4.98 mg of this compound (MW: 497.59 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Glioblastoma Cell Culture
Materials:
-
Human (e.g., LN-18) or murine (e.g., GL261) glioblastoma cell lines
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture glioblastoma cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To do this, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a lower density.
Cell Viability Assay (MTT Assay)
Materials:
-
Glioblastoma cells
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range for determining IC50 would be from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
These protocols provide a foundation for investigating the in vitro effects of this compound on glioblastoma cells. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
Preparing Stock Solutions of ACT-209905: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-209905 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] As a functional antagonist, it induces the internalization and degradation of the S1P1 receptor, thereby preventing the egress of lymphocytes from lymphoid organs.[2][3] This mechanism of action makes this compound a valuable tool for research in areas such as autoimmune diseases and oncology, particularly in the study of glioblastoma.[1][4] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro studies.
Data Presentation
Quantitative data for the preparation of this compound stock solutions are summarized in the tables below for easy reference.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₅N₅O₅ |
| Molecular Weight | 497.59 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Table 2: Preparation of a 10 mM this compound Stock Solution in DMSO
| Parameter | Value |
| Stock Concentration | 10 mM |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Mass of this compound for 1 mL | 4.98 mg |
| Mass of this compound for 5 mL | 24.90 mg |
| Mass of this compound for 10 mL | 49.80 mg |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, weigh 4.98 mg.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, briefly sonicate the solution in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
-
Storage: Store the 10 mM stock solution in tightly sealed, amber vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
For cell-based assays, the DMSO concentration in the final culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial for distinguishing the effects of the compound from those of the solvent.
Mandatory Visualizations
S1P1 Receptor Signaling Pathway
Caption: Agonist binding and functional antagonism of the S1P1 receptor by this compound.
Experimental Workflow for In Vitro Testing
Caption: General workflow for in vitro testing of this compound.
References
- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting S1P Receptors, A New Mechanism of Action for Inflammatory Bowel Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the therapeutic applications for S1PR1 modulators? [synapse.patsnap.com]
- 4. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ACT-209905 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of techniques to measure the efficacy of ACT-209905, a novel investigational agent. Based on a hypothesized mechanism of action, this compound is a selective inhibitor of the tyrosine kinase TK-X, a critical component of the Growth Factor Z (GF-Z) signaling pathway. Aberrant activation of this pathway is implicated in tumorigenesis. The following protocols detail in vitro and in vivo methods to assess the biological activity and therapeutic potential of this compound, including its effects on TK-X signaling, cell proliferation, apoptosis, and tumor growth in xenograft models.
Introduction to this compound and its Hypothesized Mechanism of Action
This compound is a small molecule inhibitor designed to target TK-X, a receptor tyrosine kinase. Upon binding its ligand, GF-Z, TK-X dimerizes and autophosphorylates, initiating downstream signaling through the MAPK/ERK and PI3K/Akt pathways. These pathways are central to regulating cell proliferation, survival, and angiogenesis. In certain cancers, overexpression or mutation of TK-X leads to constitutive activation of these pathways, driving uncontrolled tumor growth. This compound is hypothesized to bind to the ATP-binding pocket of TK-X, preventing its phosphorylation and subsequent activation of downstream effectors.
Below is a diagram illustrating the hypothesized GF-Z/TK-X signaling pathway and the inhibitory action of this compound.
Application Notes and Protocols for ACT-209905 in Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-209905 is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1), a G-protein coupled receptor involved in regulating numerous cellular processes.[1][2] Emerging research has identified a critical role for S1PR1 signaling in the pathogenesis of glioblastoma (GBM), the most aggressive primary brain tumor.[2][3] Specifically, activation of S1PR1 by its ligand, sphingosine-1-phosphate (S1P), promotes GBM cell proliferation, survival, and migration.[2][3][4] this compound has been shown to counteract these effects, impairing the growth and migratory capabilities of glioblastoma cells, suggesting its potential as a therapeutic agent.[1][5][6]
These application notes provide detailed protocols for utilizing this compound in common in vitro cell migration assays, namely the scratch (wound healing) assay and the transwell (Boyden chamber) assay. It also summarizes the known effects of this compound on glioblastoma cell migration and the underlying signaling pathways.
Mechanism of Action in Cell Migration
This compound functions by modulating S1PR1 signaling. In the context of glioblastoma, S1PR1 activation by S1P typically leads to the stimulation of several downstream pro-migratory signaling pathways. This compound has been demonstrated to inhibit the activation of key growth-promoting kinases, including p38, AKT1, and ERK1/2.[5][7] Furthermore, it reduces the surface expression of pro-migratory molecules such as ICAM-1 and P-Selectin (CD62P), which are crucial for cell-cell and cell-matrix interactions during migration.[1][5][6]
Data Presentation
Quantitative Analysis of this compound on Glioblastoma Cell Migration (Scratch Assay)
The following table summarizes the inhibitory effect of this compound on the migration of primary glioblastoma (prGBM) cells as determined by a scratch-wound-healing assay. The data shows a dose-dependent inhibition of wound closure, indicating reduced cell migration.
| Treatment Condition | Concentration (µM) | Wound Closure (%) |
| Control (Solvent only) | - | 7.52 |
| S1P Stimulation | 2.5 | 21.0 |
| This compound + S1P | 1 | 13.2 |
| This compound + S1P | 10 | 9.9 |
| This compound + S1P | 20 | 6.12 |
| (Data sourced from a study on primary glioblastoma cells after 16 hours of treatment)[5] |
Effect of this compound on Pro-Migratory Molecules in Glioblastoma Cells
This compound has been shown to reverse the increased expression of key pro-migratory molecules on glioblastoma cells that is induced by co-culture with monocytic THP-1 cells.
| Pro-Migratory Molecule | Effect of THP-1 Co-culture | Effect of this compound Treatment |
| ICAM-1 | Increased expression | Reversed the increase |
| P-Selectin (CD62P) | Increased expression | Reversed the increase |
| (Qualitative data indicating the reversal of THP-1 induced expression)[1][5][6] |
Experimental Protocols
Protocol 1: Scratch (Wound Healing) Migration Assay
This protocol is adapted from established methods and is suitable for assessing the effect of this compound on the collective migration of adherent cells like glioblastoma cell lines.
Materials:
-
Glioblastoma cells (e.g., primary GBM, LN-18, GL261)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
S1P (optional, as a pro-migratory stimulus)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed glioblastoma cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, gently wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 12-24 hours to minimize the influence of serum-derived growth factors.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap. Alternatively, use a specialized scratch assay tool for more reproducible wounds.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or complete medium containing the desired concentrations of this compound. Include appropriate controls:
-
Vehicle control (medium with the solvent used for this compound)
-
Positive control (e.g., medium with S1P to stimulate migration)
-
Test conditions (medium with different concentrations of this compound, with or without S1P)
-
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point. Continue to capture images at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point for all conditions.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at 0h - Area at Xh) / Area at 0h ] * 100
-
Plot the percentage of wound closure over time for each condition to visualize the migration rate.
-
Protocol 2: Transwell (Boyden Chamber) Migration Assay
This protocol is designed to assess the chemotactic migration of individual cells through a porous membrane and can be adapted to study the effect of this compound.
Materials:
-
Glioblastoma cells
-
Transwell inserts (8 µm pore size is common for GBM cells) for 24-well plates
-
24-well tissue culture plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or S1P)
-
This compound
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Inverted microscope with a camera
-
Image analysis software
Procedure:
-
Cell Preparation: Culture glioblastoma cells to ~80% confluence. Harvest the cells and resuspend them in serum-free medium at a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
To test the effect of this compound, the compound can be added to the upper chamber with the cells, the lower chamber with the chemoattractant, or both, depending on the experimental design. Include appropriate vehicle controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that have not migrated through the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the insert with PBS.
-
Stain the cells by immersing the insert in a staining solution for 10-15 minutes.
-
Gently wash the insert with water to remove excess stain and allow it to air dry.
-
-
Image Acquisition and Quantification:
-
Using an inverted microscope, count the number of stained, migrated cells on the underside of the membrane.
-
Capture images from several random fields of view for each insert.
-
Use image analysis software to quantify the number of migrated cells per field.
-
Calculate the average number of migrated cells for each condition and compare the results.
-
Visualization of Pathways and Workflows
Caption: S1PR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the scratch (wound healing) migration assay.
Caption: Workflow for the transwell (Boyden chamber) migration assay.
References
- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingosine 1-phosphate (S1P) signaling in glioblastoma multiforme-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate (S1P) Signaling in Glioblastoma Multiforme—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OPUS 4 | Influence of S1PR1/S1PR2 blocking on growth behavior of glioblastoma cells using the model substances this compound and Compound 16 [epub.ub.uni-greifswald.de]
Application Notes and Protocols for In Vivo Experimental Design of ACT-209905
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of ACT-209905, a putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator. Based on its in vitro activity demonstrating inhibition of glioblastoma (GBM) cell growth and migration, the following experimental designs are proposed to assess its therapeutic potential and safety profile in preclinical animal models.[1]
Introduction to this compound and Mechanism of Action
This compound is a small molecule identified as a modulator of the S1PR1. S1PR1 is a G-protein coupled receptor that plays a crucial role in lymphocyte trafficking and has been implicated in the pathology of both autoimmune diseases and cancer.[2][3][4] In vitro studies have shown that this compound can reduce the viability and migration of human and murine glioblastoma cells.[1] The proposed mechanism involves the functional antagonism of S1PR1, leading to the internalization and degradation of the receptor.[1] This, in turn, inhibits downstream pro-survival and pro-migratory signaling pathways, such as p38, AKT1, and ERK1/2.[1] Given its immunomodulatory and anti-cancer activities, in vivo studies are warranted to evaluate its efficacy and safety.
Signaling Pathway of S1PR1 Modulation
References
- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine 1-phosphate receptor-targeted therapeutics in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying ACT-209905 in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ACT-209905 is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[4] By acting as a functional antagonist of the S1P1 receptor, this compound induces receptor internalization, rendering lymphocytes unresponsive to the natural S1P gradient. This mechanism effectively sequesters lymphocytes, particularly autoreactive T and B cells, within the lymph nodes, thereby preventing their infiltration into sites of inflammation and mitigating autoimmune pathology.[5][6] This targeted immunomodulation makes this compound a promising candidate for the treatment of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.[7][8]
These application notes provide detailed protocols for the preclinical evaluation of this compound in established murine models of rheumatoid arthritis and multiple sclerosis, as well as in vitro assays to characterize its activity on immune cells.
S1P1 Signaling Pathway and Mechanism of Action of this compound
The signaling cascade initiated by S1P binding to S1P1 on lymphocytes is crucial for their egress from lymphoid tissues. This compound, as an S1P1 modulator, disrupts this process.
Caption: S1P1 signaling and this compound mechanism.
In Vivo Autoimmune Models
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and clinically relevant model for studying rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[9][10]
Experimental Protocol: Prophylactic Treatment in a Mouse CIA Model
Caption: Prophylactic treatment workflow in the mouse CIA model.
Methodology:
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Housing: Specific pathogen-free (SPF) conditions.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µ g/mouse ) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin daily oral gavage of this compound (e.g., 0.1, 1, and 10 mg/kg), vehicle control, or a positive control (e.g., Methotrexate) from Day 0 to Day 42.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µ g/mouse ) in Incomplete Freund's Adjuvant (IFA). Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Clinical Assessment: From Day 21 onwards, monitor and score arthritis severity daily or every other day based on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per mouse is 16. Measure paw thickness/volume using a digital caliper.[11]
-
Terminal Readouts (Day 42):
-
Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Flow Cytometry: Analyze peripheral blood for lymphocyte populations (CD4+ T cells, CD8+ T cells, B cells).
-
Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays.[12]
-
Data Presentation: Expected Efficacy of this compound in Mouse CIA Model
| Treatment Group (n=10/group) | Mean Clinical Score (Day 42) | Mean Paw Volume (mm³) (Day 42) | Peripheral Lymphocyte Count (x10⁶ cells/mL) | Serum TNF-α (pg/mL) |
| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.4 | 8.2 ± 0.9 | 150 ± 25 |
| This compound (0.1 mg/kg) | 7.8 ± 1.0 | 3.1 ± 0.3 | 5.1 ± 0.6 | 110 ± 20 |
| This compound (1 mg/kg) | 4.2 ± 0.8 | 2.2 ± 0.2 | 2.5 ± 0.4 | 65 ± 15 |
| This compound (10 mg/kg) | 1.5 ± 0.5 | 1.5 ± 0.1 | 1.1 ± 0.3 | 30 ± 10 |
| Methotrexate (1 mg/kg) | 3.5 ± 0.7 | 2.0 ± 0.2 | 6.5 ± 0.8 | 55 ± 12 |
Data are presented as mean ± SEM and are hypothetical based on typical results for S1P1 modulators.[1][13]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by CNS inflammation, demyelination, and progressive paralysis.[8][14]
Experimental Protocol: Therapeutic Treatment in a Mouse EAE Model
References
- 1. Sphingosine-1-Phosphate Receptor Subtype 1 (S1P1) Modulator IMMH001 Regulates Adjuvant- and Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fingolimod Reduces Neuropathic Pain Behaviors in a Mouse Model of Multiple Sclerosis by a Sphingosine-1 Phosphate Receptor 1-Dependent Inhibition of Central Sensitization in the Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of siponimod on lymphocyte subsets in active secondary progressive multiple sclerosis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 6. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective Effects of Fingolimod Supplement on the Retina and Optic Nerve in the Mouse Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Siponimod (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Remission of collagen-induced arthritis is associated with high levels of transforming growth factor-β expression in the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Prophylactic versus Therapeutic Fingolimod: Restoration of Presynaptic Defects in Mice Suffering from Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analysis of the S1P1 Pathway Modulation by ACT-209905 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) signaling plays a crucial role in numerous physiological and pathological processes, including cancer progression. The S1P receptor 1 (S1P1) is a key component of this pathway, and its modulation is a promising therapeutic strategy. ACT-209905 is a putative modulator of S1P1, and understanding its effect on the downstream signaling cascade is essential for its development as a therapeutic agent.[1][2] This document provides detailed application notes and protocols for the analysis of the S1P1 pathway in response to this compound treatment, with a specific focus on western blot analysis of key downstream effectors.
In preclinical studies, particularly in the context of glioblastoma, this compound has been shown to impair tumor cell growth and migration.[1][2][3][4] Mechanistic investigations have revealed that this compound treatment leads to a reduction in the activation of several key signaling kinases downstream of S1P1, including p38 MAPK, AKT1, and ERK1/2.[1][2][3][4] Western blot analysis is a fundamental technique to quantify these changes in protein phosphorylation, providing a direct measure of pathway inhibition.
S1P1 Signaling Pathway
The binding of S1P to its receptor, S1P1, a G protein-coupled receptor (GPCR), initiates a signaling cascade that influences cell survival, proliferation, and migration. Upon activation, S1P1 couples primarily to Gi proteins, leading to the activation of downstream pathways such as the Ras-MAPK (including ERK1/2), PI3K/AKT, and p38 MAPK pathways.[5][6] Modulation of S1P1 by compounds like this compound can interfere with these signaling events.
Quantitative Data Summary
The following table represents illustrative data demonstrating the effect of this compound on the phosphorylation of key S1P1 downstream signaling proteins in glioblastoma cells, as analyzed by western blot and subsequent densitometry. The data is presented as a fold change relative to the untreated control.
| Treatment Group | p-p38 / Total p38 (Fold Change) | p-AKT / Total AKT (Fold Change) | p-ERK1/2 / Total ERK1/2 (Fold Change) |
| Untreated Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 0.65 | 0.70 | 0.60 |
| This compound (5 µM) | 0.40 | 0.45 | 0.35 |
| This compound (10 µM) | 0.25 | 0.30 | 0.20 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell line, and reagents used.
Experimental Protocols
Western Blot Analysis of S1P1 Pathway Proteins
This protocol outlines the steps for cell lysis, protein quantification, SDS-PAGE, protein transfer, and immunodetection of total and phosphorylated p38, AKT, and ERK1/2.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of p38, AKT, and ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of p38, AKT, and ERK1/2 on separate blots.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Express the results as a fold change relative to the untreated control.
-
Logical Relationship of this compound Action
The mechanism of action of this compound within the S1P1 signaling pathway can be summarized as a series of cause-and-effect relationships. By modulating the S1P1 receptor, this compound initiates a cascade of events that ultimately leads to a reduction in cellular processes that drive cancer progression.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of this compound on the S1P1 signaling pathway. Western blot analysis is a powerful and accessible tool for quantifying the modulation of key downstream effectors, thereby providing critical insights into the mechanism of action of this promising therapeutic compound. Adherence to detailed and optimized protocols is crucial for obtaining reliable and reproducible data.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sphingosine 1-phosphate: lipid signaling in pathology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ACT-209905 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of ACT-209905, a putative S1PR1 modulator. The information is designed to address specific issues that may be encountered during in vitro experiments, particularly in the context of glioblastoma (GBM) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1] S1PR1 is a G protein-coupled receptor that, upon activation by its ligand sphingosine-1-phosphate (S1P), is involved in regulating numerous cellular processes, including cell growth, proliferation, migration, and survival.[2][3] In the context of glioblastoma, this compound has been shown to inhibit GBM cell growth and migration.[1] It exerts its effects by reducing the activation of key downstream signaling kinases such as p38, AKT1, and ERK1/2.[1][4]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is dependent on the cell line and the specific assay being performed. Based on published data, a concentration range of 0.5 µM to 50 µM has been tested in glioblastoma cell lines.[5] For initial experiments, a dose-response curve is highly recommended to determine the IC50 value in your specific cell system. A good starting point for viability assays could be a range from 1 µM to 20 µM.[5]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For experiments, prepare fresh dilutions from the stock solution into your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.1% to 0.5%) to avoid solvent toxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What are the potential off-target effects of S1PR1 modulators like this compound?
A4: S1PR modulators can have off-target effects due to the wide expression of S1P receptors in various tissues.[6] While this compound is a putative S1PR1 modulator, its selectivity across all S1PR subtypes (S1PR1-5) may not be absolute. Off-target effects of other S1PR modulators have been associated with cardiovascular effects (like bradycardia), hypertension, and macular edema, often through interaction with S1PR3.[7] It is important to be aware of these potential effects, especially when transitioning to in vivo studies.
Q5: I am observing inconsistent results between experiments. What could be the cause?
A5: Inconsistent results can stem from several factors. One common issue is the stability of the compound in solution. Ensure that your stock solution is properly stored and that you are preparing fresh dilutions for each experiment. Cell passage number can also affect cellular responses, so it is best to use cells within a consistent and low passage range. Variability in cell seeding density can also lead to inconsistent results. Finally, ensure that your assay conditions, such as incubation times and reagent concentrations, are kept consistent across all experiments.
Troubleshooting Guides
Issue 1: Low Potency or No Effect Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Perform a wide dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Compound Degradation | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles by storing in small aliquots. Protect from light if the compound is light-sensitive. |
| Low Cell Permeability | While not specifically reported for this compound, some compounds have poor cell membrane permeability. Consult literature for similar compounds or consider permeability assays if this is suspected. |
| Cell Line Resistance | The expression level of S1PR1 can vary between cell lines, potentially affecting sensitivity. Verify S1PR1 expression in your cell line via Western Blot or qPCR. |
Issue 2: High Cell Toxicity or Unexpected Cell Death
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Lower the concentration of this compound used in your experiment. Refer to the IC50 values in the data tables as a guide.[5] |
| Solvent Toxicity | Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always run a vehicle-only control. |
| Off-Target Effects | The compound may be affecting other kinases or cellular targets essential for cell survival.[8] Consider using a structurally different S1PR1 modulator to see if the phenotype is consistent, suggesting an on-target effect. |
| Prolonged Exposure | Reduce the incubation time of the compound with the cells. Determine the minimum time required to observe the desired effect. |
Issue 3: Compound Precipitation in Media
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | The concentration of this compound may have exceeded its solubility limit in the aqueous culture medium. Try lowering the final concentration. |
| Incorrect Dilution | When diluting from the DMSO stock, add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation. |
| pH Sensitivity | The solubility of some compounds is pH-dependent. Ensure the pH of your culture medium is stable. |
Data Presentation
Table 1: IC50 Values of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Duration | IC50 (µM) |
| prGBM (primary human) | 48h | 11.2 |
| LN-18 (human) | 48h | 14.9 |
| U-87MG (human) | 48h | 18.2 |
| GL261 (murine) | 48h | 23.3 |
| Data derived from a study by Bien-Möller et al., 2023.[5] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Type | Suggested Starting Range (µM) | Notes |
| Cell Viability (e.g., MTT, Resazurin) | Glioblastoma Cell Lines | 1 - 25 | A full dose-response curve is recommended.[5] |
| Cell Migration (e.g., Wound Healing) | Glioblastoma Cell Lines | 1 - 20 | Pre-treatment with this compound can inhibit S1P-induced migration.[5] |
| Western Blot (p38, AKT, ERK inhibition) | Glioblastoma Cell Lines | 5 - 20 | Time-course experiment is recommended to find optimal inhibition time.[4] |
Table 3: General Physicochemical and Stability Properties (Hypothetical Data)
| Property | Value | Storage and Handling Notes |
| Molecular Weight | 497.59 g/mol | N/A |
| Solubility | Soluble in DMSO (>10 mM) | Prepare stock solutions in high-purity DMSO.[9] |
| Aqueous Solubility | Low | Final concentration in aqueous media should be carefully determined to avoid precipitation. |
| Stability | Stable at -20°C for up to 1 year (in DMSO) | Avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[5]
-
Resazurin Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Transwell Migration Assay
-
Chamber Preparation: Place 8 µm pore size Transwell inserts into a 24-well plate.
-
Chemoattractant: Add 600 µL of complete medium (containing a chemoattractant like 10% FBS or S1P) to the bottom chamber.
-
Cell Preparation: Culture glioblastoma cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 16-24 hours.[5][10]
-
Cell Staining: Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom of the membrane with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot for Downstream Signaling
-
Cell Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes) or with different concentrations for a fixed time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-p38, p-AKT, p-ERK, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.[11][12]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: S1P/S1PR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S1P/S1PR signaling pathway advancements in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. limes-institut-bonn.de [limes-institut-bonn.de]
- 4. OPUS 4 | Influence of S1PR1/S1PR2 blocking on growth behavior of glioblastoma cells using the model substances this compound and Compound 16 [epub.ub.uni-greifswald.de]
- 5. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sphingosine 1-Phosphate Receptor Modulators for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Sphingosine-1-Phosphate Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. 4.4. Transwell Migration Assay [bio-protocol.org]
- 11. Involvement of p38 MAPK and MAPKAPK2 in promoting cell death and the inflammatory response to ischemic stress associated with necrotic glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: ACT-209905 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ACT-209905 in cell-based assays. The information is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2][3] As an S1PR1 modulator, it is understood to act as a functional antagonist, leading to the internalization and degradation of the receptor. This prevents the natural ligand, sphingosine-1-phosphate (S1P), from binding and activating downstream signaling pathways. In the context of cancer cells, such as glioblastoma, this compound has been shown to inhibit cell growth and migration.[1][3]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily impacts signaling pathways downstream of the S1PR1 G-protein coupled receptor. S1PR1 couples to the Gαi protein, and its activation normally leads to the activation of several pro-survival and pro-proliferative pathways. By inhibiting S1PR1 signaling, this compound leads to a reduction in the activation of key kinases such as p38, AKT, and ERK1/2 (MAPK).[1][3][4]
Q3: What are some common applications of this compound in cell-based assays?
A3: this compound is frequently used in cell-based assays to investigate its effects on:
-
Cell viability and proliferation (e.g., in cancer cell lines).[1]
-
Cell migration and invasion.[1]
-
Downstream signaling pathway modulation (e.g., phosphorylation of AKT and ERK).[1][4]
-
Receptor internalization and trafficking.
Q4: In which cell lines has this compound been shown to be effective?
A4: Research has demonstrated the efficacy of this compound in both human and murine glioblastoma (GBM) cell lines, including primary human GBM cells and the LN-18 and GL261 cell lines.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during cell-based experiments involving this compound.
Problem 1: High Background Signal in an this compound Assay
High background can mask the true effect of this compound, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and duration of wash steps. Ensure complete removal of wash buffer between steps. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Insufficient Blocking | Optimize the blocking step by trying different blocking agents (e.g., 5% BSA instead of milk for phospho-antibodies), increasing the blocking time, or including a mild detergent in the blocking buffer. |
| Cross-Reactivity of Secondary Antibody | Run a control with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody. |
| Cell Autofluorescence | If using a fluorescence-based assay, examine unstained cells under the microscope to assess the level of autofluorescence. Consider using a different fluorophore with a longer wavelength to minimize this effect. |
Problem 2: Weak or No Signal Detected
A lack of signal can be due to a variety of factors, from reagent issues to problems with the experimental setup.
| Potential Cause | Recommended Solution |
| Low Expression of S1PR1 in Cell Line | Confirm the expression of S1PR1 in your cell line of choice using Western blot or qPCR. |
| This compound Inactivity | Ensure the proper storage and handling of the this compound compound. Prepare fresh dilutions for each experiment. |
| Suboptimal Assay Conditions | Optimize the incubation time and concentration of this compound. A dose-response and time-course experiment is highly recommended. |
| Low Abundance of Target Protein (e.g., phospho-ERK) | Consider stimulating the cells with an agonist (e.g., S1P) to increase the basal level of the target protein before adding this compound. |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to prevent degradation of your target protein. |
Problem 3: Inconsistent Results or High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for plating. Avoid using the outer wells of the plate which are more prone to evaporation. |
| Edge Effects in Multi-well Plates | To minimize edge effects, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. |
| Inconsistent Treatment Application | Add this compound and other reagents to all wells in a consistent and timely manner. |
| Cell Health and Viability Issues | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity at the tested concentrations. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
This protocol outlines a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phospho-ERK1/2
This protocol describes how to measure the effect of this compound on the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal phosphorylation levels. Pre-treat the cells with various concentrations of this compound for a specified time. You may then stimulate with an S1PR1 agonist like S1P for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them on ice with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 as a loading control.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Glioblastoma Cell Viability
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 95.3 | 4.8 |
| 1 | 78.1 | 6.1 |
| 10 | 52.4 | 5.5 |
| 20 | 35.7 | 4.9 |
Table 2: Example Quantification of p-ERK/Total ERK Ratio after this compound Treatment
| Treatment | p-ERK/Total ERK Ratio | Standard Deviation |
| Vehicle Control | 1.00 | 0.12 |
| S1P (1 µM) | 2.54 | 0.21 |
| This compound (10 µM) + S1P (1 µM) | 1.23 | 0.15 |
| This compound (20 µM) + S1P (1 µM) | 0.89 | 0.11 |
Visualizations
Caption: this compound inhibits the S1PR1 signaling pathway.
Caption: General workflow for this compound cell-based assays.
Caption: Troubleshooting decision tree for common assay problems.
References
troubleshooting unexpected results with ACT-209905
Technical Support Center: ACT-209905
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem / Unexpected Result | Potential Causes & Troubleshooting Steps |
| 1. No significant decrease in glioblastoma (GBM) cell viability after treatment. | A. Sub-optimal Concentration: The effective concentration of this compound can be cell-line dependent. The single application of 10 µM this compound has been shown to reduce the viability of prGBM cells to 69.2%[1]. * Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific GBM cell line. B. Cell Line Variability: The expression of S1P Receptor 1 (S1PR1) can vary between different GBM cell lines. S1PR1, S1PR2, S1PR3, and S1PR5 are typically overexpressed in GBM tissue[1]. * Recommendation: Verify the S1PR1 expression level in your cell line using qPCR or Western blot. C. Assay Interference: The viability assay reagent may be incompatible with this compound or the experimental conditions. * Recommendation: Run a control with the viability reagent and this compound in cell-free media to check for any direct chemical interaction. |
| 2. Inconsistent results in co-culture experiments with monocytic cells (e.g., THP-1). | A. Seeding Density: The ratio of GBM cells to monocytic cells is crucial. Co-cultivation with THP-1 cells has been shown to enhance the viability and migration of GBM cells, an effect that this compound can inhibit[1]. * Recommendation: Optimize the seeding density of both cell types to ensure consistent results. A concentration of 3.0 × 10⁴/mL for THP-1 cells has been used effectively[1]. B. Conditioned Medium Variability: The secretome of THP-1 cells can vary between batches. * Recommendation: If using conditioned medium, prepare a large batch and aliquot it for use across multiple experiments to ensure consistency. |
| 3. No observed reduction in the activation of p38, AKT1, and ERK1/2 kinases. | A. Insufficient Treatment Time: The effect of this compound on signaling pathways may be time-dependent. * Recommendation: Perform a time-course experiment to determine the optimal treatment duration for observing changes in kinase phosphorylation. B. Crosstalk with Other Pathways: Other signaling pathways may be compensating for the inhibition of the S1PR1 pathway. The S1PR1 is known to couple to Gi protein, leading to the activation of the Ras, MAPK, PI3K, AKT1, and PLC pathways[1]. * Recommendation: Consider investigating other related signaling pathways that might be activated in your experimental model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a putative S1P1 receptor agonist[2]. It functions by modulating the signaling of the S1P Receptor 1 (S1PR1), which is a G-protein-coupled receptor. In the context of glioblastoma, this compound has been shown to impair cell growth and migration[1][2].
Q2: Which signaling pathways are affected by this compound in glioblastoma cells?
A2: In glioblastoma cells, this compound has been demonstrated to reduce the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2[1]. The S1PR1 receptor itself is understood to couple to the Gi protein, which in turn influences pathways such as Ras, MAPK, PI3K, AKT1, and PLC[1].
Q3: What is the solubility of this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM[2].
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, studies have shown that the combination of this compound with other S1P receptor antagonists can have an enhanced effect. For instance, combining this compound with the S1PR2 antagonist JTE-013 showed a greater reduction in the viability of some GBM cell lines compared to this compound alone[1].
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on glioblastoma cell lines as reported in the literature.
Table 1: Effect of this compound and Co-cultivation with THP-1 Cells on GBM Cell Viability
| Cell Line | Condition | % Viability (Relative to Control) |
| prGBM | THP-1 Co-culture | 244.3% |
| prGBM | THP-1 Co-culture + 10 µM this compound | 124.3% |
| GL261 | THP-1 Co-culture | 134.3% |
| GL261 | THP-1 Co-culture + 10 µM this compound | 120.5% |
| Data extracted from a study by Bien-Möller S, et al. (2023)[1]. |
Table 2: Effect of this compound in Combination with Other Inhibitors on prGBM Cell Viability
| Treatment | % Viability (Relative to Control) |
| 10 µM this compound (single application) | 69.2% |
| This compound + W146 (S1PR1 antagonist) | 49.3% |
| This compound + JTE-013 (S1PR2 antagonist) | 63.0% |
| Data extracted from a study by Bien-Möller S, et al. (2023)[1]. |
Experimental Protocols
1. Cell Viability Assay
This protocol is based on the methodology used to assess the impact of this compound on GBM cell viability[1].
-
Cell Seeding: Seed GBM cells (e.g., prGBM, GL261) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO). For co-culture experiments, add THP-1 cells or conditioned medium at the same time.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Viability Measurement: Add a resazurin-based viability reagent (e.g., PrestoBlue) to each well according to the manufacturer's instructions. Incubate for 1-2 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
2. Immunoblot Analysis
This protocol is for assessing the activation of signaling kinases[1].
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total p38, AKT1, and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting logic for unexpected viability results.
References
Technical Support Center: A General Guide to Preventing Small Molecule Degradation
Disclaimer: Publicly available information on a compound specifically designated "ACT-209905" is not available. Therefore, this technical support center provides guidance based on established principles for handling and preventing the degradation of novel small molecule compounds in a research setting. The following troubleshooting guides, protocols, and examples are intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could compound degradation be the cause?
A1: Inconsistent results, such as a progressive loss of potency or high variability between experiments, can certainly be a symptom of compound instability. Degradation can occur during storage, sample preparation, or during the experiment itself. Factors like repeated freeze-thaw cycles, exposure to light, inappropriate pH, or the presence of reactive species in your assay medium can all contribute to the breakdown of your compound.[1][2] It is crucial to systematically evaluate your handling and experimental procedures.
Q2: What are the most common chemical degradation pathways for small molecule drug candidates?
A2: The most prevalent degradation pathways for small molecule compounds are hydrolysis and oxidation.[2]
-
Hydrolysis: This is the cleavage of a chemical bond by reaction with water. Functional groups such as esters, amides, lactones, and lactams are particularly susceptible. The reaction can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: This involves the loss of electrons from the molecule and can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents like THF or dioxane. Electron-rich functional groups are often prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to induce chemical reactions, leading to degradation.[2][4] Compounds with chromophores that absorb in the UV-Vis range are more likely to be photosensitive.
Q3: What are the best practices for storing stock solutions to ensure long-term stability?
A3: Proper storage is critical for maintaining compound integrity.
-
Solid Compound: Store in a tightly sealed container, protected from light and moisture, at the recommended temperature (often -20°C or -80°C).
-
Stock Solutions: Prepare a concentrated stock solution in a suitable, high-purity solvent (e.g., DMSO). Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1][5] Store these aliquots at -80°C in amber vials to protect from light.
Q4: I'm observing a loss of compound activity during my multi-day cell culture experiment. What steps can I take?
A4: The complex nature of cell culture media (containing salts, amino acids, and other reactive components) can lead to compound degradation over time. If you suspect instability in your assay medium, consider the following:
-
Replenish the Compound: For long-term experiments, consider replacing the medium with freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).[5]
-
Conduct a Time-Course Control: Assess the stability of your compound in the culture medium over the duration of your experiment in the absence of cells. This can help you determine the rate of degradation under your specific experimental conditions.[5]
Troubleshooting Guide: Investigating Compound Instability
If you suspect your compound is degrading, follow this systematic approach to identify the root cause.
-
Review Handling and Storage:
-
Confirm that solid compound and stock solutions are stored at the correct temperature and protected from light.
-
Ensure that single-use aliquots are being used to avoid freeze-thaw cycles.[1]
-
-
Assess Solution Stability:
-
Prepare fresh working solutions from a new stock aliquot for every experiment.
-
Visually inspect solutions for any signs of precipitation or color change.
-
-
Perform a Forced Degradation Study:
-
Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to rapidly identify potential liabilities. This can provide crucial information for optimizing handling and formulation.[6]
-
-
Analyze Compound Purity:
Data Presentation: Example Stability Profile
The data from a forced degradation study can be summarized to provide a clear overview of the compound's stability. The goal is typically to achieve 5-20% degradation to ensure that degradation products can be reliably detected without over-stressing the molecule.[7]
| Stress Condition | Reagent/Condition | Time | Temperature | % Recovery of this compound (Hypothetical) | Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 85.2% | D1, D2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 78.5% | D3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 65.1% | D4, D5 |
| Thermal | Solid State | 48 hours | 80°C | 98.9% | Minor D1 |
| Photostability | 1.2 million lux hours | 7 days | Room Temp | 92.4% | D6 |
| Control | DMSO | 48 hours | Room Temp | 99.8% | None |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for identifying the degradation pathways of a novel compound.
Objective: To assess the intrinsic stability of the compound by subjecting it to hydrolytic, oxidative, thermal, and photolytic stress conditions.[6]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at various time points and neutralize with 0.1 M HCl before analysis.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Collect samples at various time points.
-
Thermal Degradation: Store the solid compound in a vial at 80°C. Also, store a solution of the compound (in a stable solvent like DMSO) at 80°C. Analyze samples at various time points.[5]
-
Photostability Testing: Expose a solution of the compound to a calibrated light source providing exposure of at least 1.2 million lux hours and 200 watt-hours/square meter of UV light.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all stressed samples and controls using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection). Calculate the percentage of the remaining parent compound and identify the relative abundance of any new peaks corresponding to degradation products.
Protocol 2: Long-Term Stability Assessment in Solution
Objective: To determine the stability of the compound in a specific solvent or buffer under defined storage conditions.
Methodology:
-
Solution Preparation: Prepare a solution of the compound at a relevant concentration in the desired solvent or buffer (e.g., DMSO, PBS, or cell culture medium).
-
Storage Conditions: Aliquot the solution into multiple vials and store them under the desired long-term conditions (e.g., 4°C, room temperature, 37°C).[4] Protect samples from light if the compound has been found to be photosensitive.
-
Time Points: Designate specific time points for analysis. For long-term studies, this could be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8] For shorter-term experiments (e.g., in assay media), time points might be 0, 2, 4, 8, 24, and 48 hours.
-
Analysis: At each time point, retrieve a vial and analyze the contents using a validated analytical method (e.g., HPLC) to quantify the concentration of the parent compound.
-
Data Evaluation: Plot the concentration of the parent compound versus time to determine the rate of degradation and establish an acceptable period of use for solutions stored under those conditions.
Mandatory Visualizations
Caption: Hypothetical degradation pathways for a small molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - STEMart [ste-mart.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ema.europa.eu [ema.europa.eu]
refining ACT-209905 treatment duration in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ACT-209905 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] It functions as an agonist for the S1PR1, a G-protein coupled receptor.[2] In glioblastoma (GBM) cells, this interaction leads to the inhibition of growth and migration.[1][2] The S1PR1 typically couples to the Gi protein, and its activation can influence several downstream signaling pathways, including the Ras, MAPK, PI3K, and AKT1 pathways.[1] Treatment with this compound has been shown to reduce the activation of key growth-promoting kinases such as p38, AKT1, and ERK1/2.[1]
Q2: What is a typical starting concentration and treatment duration for this compound in cell culture?
A2: Based on published studies with glioblastoma cell lines, a common concentration range for this compound is between 0.5 µM and 50 µM.[1] The optimal concentration and duration are highly dependent on the cell line and the experimental endpoint. For initial experiments, it is recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.[3] Time-course experiments of 24, 48, and 72 hours are typically sufficient to observe significant effects on cell viability and signaling pathways.[1][3]
Q3: How does this compound affect cell viability and migration?
A3: this compound has been demonstrated to reduce the viability and migration of glioblastoma cells in a time- and concentration-dependent manner.[1] For example, in murine GL261 cells, 1 µM of this compound resulted in a significant decrease in cell viability after 48 hours.[1] The compound also diminishes the surface expression of pro-migratory molecules.[1]
Q4: Should I change the media and add fresh this compound during a multi-day experiment?
A4: For standard cytotoxicity and viability assays (e.g., up to 72 hours), it is common practice to add the drug-containing media only once at the beginning of the experiment.[4] Replenishing the drug daily is generally not recommended as it can disturb the cell environment and the drug-cell interaction.[4] For longer-term assays (e.g., 10 days), specialized protocols with optimized seeding densities may be required to avoid media changes.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | 1. Sub-optimal treatment duration: The incubation period may be too short to induce a significant effect.[3] 2. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line. 3. Cell line resistance: The cell line may be insensitive to S1PR1 modulation. | 1. Perform a time-course experiment: Test multiple time points (e.g., 24, 48, 72 hours) to identify the optimal duration.[3] 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.5 µM to 50 µM) to determine the IC50 value.[1] 3. Confirm S1PR1 expression: Check the expression level of S1PR1 in your cell line, as its overexpression has been noted in GBM cells.[1] |
| High variability between replicates. | 1. Inconsistent seeding density: Uneven cell numbers at the start of the experiment.[6] 2. Drug instability: The drug may not be stable in solution under your experimental conditions. | 1. Optimize cell seeding protocol: Ensure a uniform, single-cell suspension and consistent seeding density across all wells.[5][6] 2. Follow recommended storage: Store the drug according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution (e.g., 10 mM in DMSO).[2][7] |
| Unexpected effects on signaling pathways. | 1. Incorrect time point for analysis: Changes in protein phosphorylation can be rapid and transient.[3] 2. Off-target effects: While this compound is a putative S1PR1 modulator, off-target effects at high concentrations are possible. | 1. Conduct a time-course for signaling analysis: For phosphorylation studies (e.g., p-ERK, p-AKT), use shorter incubation times (e.g., minutes to a few hours).[3] 2. Use the lowest effective concentration: Once the IC50 is determined, use concentrations around this value to minimize potential off-target effects. |
Quantitative Data Summary
Table 1: Effect of this compound on Glioblastoma Cell Viability Over Time.
| Cell Line | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| LN-18 (adherent) | 20 (example) | 84.1 | 59.0 | 26.7 |
| LN-18 (neurospheres) | 20 (example) | 36.6 | 4.10 | 1.14 |
| GL261 | 1 | - | 72.0 | - |
| GL261 | 10 | - | - | 33.8 |
| prGBM | 10 (example) | - | 69.2 | - |
| Note: This table compiles illustrative data from a study on GBM cells; specific values may vary based on experimental conditions.[1] |
Table 2: Calculated IC50 Values for this compound in Glioblastoma Cells.
| Cell Line | 48h IC50 (µM) | 72h IC50 (µM) |
| LN-18 | 18.99 | 12.31 |
| U-87MG | >50 | 33.58 |
| GL261 | 10.61 | 8.01 |
| prGBM | 15.63 | 12.01 |
| Source: Data derived from non-linear regression analysis in a study by Bien-Möller et al., 2023.[1] |
Experimental Protocols
1. Cell Viability (Resazurin Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound treatment.[3]
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add resazurin solution to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths to determine cell viability.
2. Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in larger format plates (e.g., 6-well plates). Once they reach the desired confluency, treat them with this compound for the determined time points (short time courses are often required for phosphorylation studies).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT) overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable chemiluminescence substrate.[3]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing treatment duration.
References
Technical Support Center: Addressing Off-Target Effects of ACT-209905
Welcome to the technical support center for ACT-209905. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, characterizing, and mitigating potential off-target effects of this compound, a putative S1PR1 modulator. The following troubleshooting guides and frequently asked questions (FAQs) will help you address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is described as a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1).[1][2] Its primary mechanism of action is thought to involve the modulation of S1PR1 signaling, which has been shown to impair the growth and migration of glioblastoma cells.[2] It reduces the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.[2]
Q2: Why should I be concerned about off-target effects of this compound?
A2: While this compound is designed to target S1PR1, like many small molecule inhibitors, it may interact with other proteins in the cell. These unintended interactions, or "off-target effects," can lead to misinterpretation of experimental results, cellular toxicity, or other unforeseen biological consequences. Identifying and understanding these off-targets is crucial for accurate data interpretation and for the development of selective therapeutics.
Q3: What are the potential off-target liabilities for S1PR1 modulators in general?
A3: Other S1PR modulators have been reported to have off-target effects due to their interaction with other S1PR subtypes (S1PR2-5) or other unrelated proteins. These can lead to cardiovascular effects (e.g., bradycardia, hypertension), macular edema, and pulmonary toxicity.[3][4] While the specific off-target profile of this compound is not extensively published, it is prudent to consider these possibilities in your experimental design.
Q4: What are the first steps I should take to investigate potential off-target effects of this compound?
A4: A good starting point is to perform a selectivity screening assay. A kinome scan is a highly recommended initial step, given that kinases are common off-targets for small molecule inhibitors. Additionally, computational prediction tools can be used to identify potential off-targets based on the chemical structure of this compound.
Troubleshooting Guides
Problem 1: I am observing a cellular phenotype that is inconsistent with S1PR1 inhibition.
Possible Cause: The observed phenotype might be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Validate S1PR1 engagement: Use a direct target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to S1PR1 in your cellular model at the concentrations you are using.
-
Perform a kinome-wide screen: To identify potential off-target kinases, subject this compound to a broad panel of recombinant kinases. This will provide an inhibitory profile and highlight any kinases that are potently inhibited by the compound.
-
Employ proteome-wide profiling: Techniques such as chemical proteomics can help identify a broader range of off-target proteins in an unbiased manner.
-
Use a structurally distinct S1PR1 modulator: If available, compare the phenotype induced by this compound with that of another S1PR1 modulator with a different chemical scaffold. If the phenotype is not recapitulated, it is more likely to be an off-target effect of this compound.
-
Genetic knockdown of S1PR1: Use siRNA or CRISPR/Cas9 to reduce the expression of S1PR1. If the phenotype persists in the absence of the primary target, it strongly suggests an off-target mechanism.
Problem 2: My kinome screen revealed several potential off-target kinases for this compound. How do I validate these hits?
Possible Cause: A primary screen can yield false positives or hits that are not biologically relevant in a cellular context.
Troubleshooting Steps:
-
Determine IC50 values: For the top hits from the primary screen, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for each kinase.
-
Cellular target engagement: Use CETSA to confirm that this compound engages these off-target kinases in your cells of interest. A thermal shift for a potential off-target kinase upon treatment with this compound indicates direct binding.
-
Assess downstream signaling: Investigate whether this compound treatment modulates the known signaling pathways of the identified off-target kinases in your cellular system. This can be done by examining the phosphorylation status of key downstream substrates using Western blotting or phospho-proteomics.
-
Phenotypic rescue experiments: If a specific off-target is hypothesized to cause a particular phenotype, try to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target kinase or by using a more selective inhibitor for that kinase as a comparator.
Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To determine the selectivity of this compound by assessing its inhibitory activity against a large panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). For a primary screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used.
-
Assay Platform: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp) that offers screening against a broad panel of active kinases (e.g., >400 kinases). These platforms typically use radiometric, fluorescence, or luminescence-based assays to measure kinase activity.
-
Data Analysis: The service provider will report the percent inhibition of each kinase at the tested concentration. Data is often presented as a "scan" or a "tree spot" diagram to visualize selectivity.
-
Follow-up: For kinases showing significant inhibition (e.g., >50% or >80%), proceed with IC50 determination by testing a range of compound concentrations.
Data Presentation:
Table 1: Example Kinome Profiling Data for a Hypothetical Compound
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) |
| S1PR1 (intended target) | 98% | 10 |
| Off-target Kinase A | 85% | 150 |
| Off-target Kinase B | 60% | 800 |
| Off-target Kinase C | 20% | >10,000 |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To validate the engagement of this compound with its intended target (S1PR1) and potential off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (S1PR1 or potential off-target) in the soluble fraction by Western blot or ELISA.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Data Presentation:
Table 2: Example CETSA Data - Thermal Shift (ΔTm) for S1PR1
| Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| This compound (1 µM) | 56.0 °C | +3.5 °C |
Visualizations
Caption: S1PR1 signaling pathway modulated by this compound.
Caption: Experimental workflow for investigating off-target effects.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of ACT-209905
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the potential bioavailability challenges of ACT-209905, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in lymphocyte trafficking. By activating S1P1, this compound can modulate the immune system, which is a therapeutic strategy for various autoimmune diseases. It has also been shown to inhibit the growth and migration of glioblastoma cells in vitro by reducing the activation of growth-promoting kinases such as p38, AKT1, and ERK1/2.
Q2: What are the known physicochemical properties of this compound?
A2: Key physicochemical properties of this compound are summarized in the table below. The limited aqueous solubility is a critical factor to consider for in vivo experiments.
| Property | Value | Source |
| Molecular Formula | C26H35N5O5 | [1] |
| Molecular Weight | 497.59 g/mol | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Predicted Aqueous Solubility | Very low (inferred from DMSO solubility) | N/A |
Q3: What are the likely reasons for the low in vivo bioavailability of this compound?
A3: While specific in vivo pharmacokinetic data for this compound is not publicly available, its high lipophilicity and low aqueous solubility suggest that it likely belongs to the Biopharmaceutics Classification System (BCS) Class II or IV. The primary reasons for low oral bioavailability of such compounds are:
-
Poor dissolution: The rate at which the compound dissolves in the gastrointestinal fluids is very slow, limiting the amount of drug available for absorption.
-
First-pass metabolism: After absorption from the gut, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.
Troubleshooting Guide
Q1: My in vivo experiment with orally administered this compound resulted in very low or undetectable plasma concentrations. What are the potential causes and how can I address this?
A1: Low plasma concentrations of this compound after oral administration are likely due to its poor aqueous solubility, leading to low dissolution and absorption. Here are some troubleshooting steps:
-
Vehicle Selection: Ensure the vehicle used for administration is appropriate. For preclinical studies, a suspension or a solution in a vehicle containing co-solvents or surfactants can be a starting point.
-
Formulation Enhancement: If a simple formulation is ineffective, more advanced formulation strategies are necessary to enhance solubility and dissolution. The following sections provide detailed protocols for common and effective approaches.
-
Route of Administration: For initial efficacy studies, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal absorption barrier. This will help confirm the compound's activity in vivo.
Experimental Protocols for Bioavailability Enhancement
Here are detailed protocols for three common methods to enhance the oral bioavailability of poorly soluble compounds like this compound.
Protocol 1: Preparation of a Micronized Suspension
Micronization increases the surface area of the drug particles, which can enhance the dissolution rate.
Objective: To prepare a homogenous suspension of micronized this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in deionized water
-
Mortar and pestle or a mechanical mill
-
Homogenizer
Procedure:
-
Weigh the required amount of this compound.
-
If not already micronized, grind the this compound powder in a mortar and pestle or use a mechanical mill to reduce the particle size. Aim for a particle size of <10 µm.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC to deionized water while stirring.
-
Wet the micronized this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring.
-
Homogenize the suspension to ensure uniform particle size distribution.
-
Administer the suspension to animals via oral gavage immediately after preparation.
Protocol 2: Formulation of a Solid Dispersion
Solid dispersions involve dispersing the drug in a hydrophilic carrier at a molecular level, which can significantly improve dissolution.
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer for improved oral bioavailability.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Soluplus®, Kollidon® VA 64)
-
Organic solvent (e.g., methanol, acetone)
-
Rotary evaporator
Procedure:
-
Determine the desired drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the solid dispersion.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
For administration, the powder can be suspended in an aqueous vehicle.
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.
Objective: To prepare a SEDDS formulation of this compound for enhanced oral absorption.
Materials:
-
This compound
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Procedure:
-
Screen for suitable excipients by determining the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Based on the solubility data, select the components for the SEDDS formulation.
-
Prepare different ratios of oil, surfactant, and co-surfactant.
-
Add this compound to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of an emulsion.
-
The final formulation can be filled into capsules for oral administration.
Data Presentation
Effective data presentation is crucial for comparing the performance of different formulations. Below is a template for summarizing pharmacokinetic data from an in vivo study comparing different this compound formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 ± 1.0 | 250 ± 75 | 100 (Reference) |
| Micronized Suspension | 150 ± 40 | 2.0 ± 0.5 | 900 ± 200 | 360 |
| Solid Dispersion | 400 ± 90 | 1.5 ± 0.5 | 2500 ± 500 | 1000 |
| SEDDS | 800 ± 150 | 1.0 ± 0.5 | 5500 ± 1100 | 2200 |
Visualizations
Signaling Pathway
Caption: S1P1 signaling pathway modulated by this compound.
Experimental Workflow
Caption: Workflow for an in vivo bioavailability study.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low bioavailability.
References
quality control measures for ACT-209905 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with ACT-209905. The following information is designed to address common issues and ensure the quality and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced artifacts.
Q2: What is the stability of this compound in solution?
A2: The 50 mM DMSO stock solution is stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous buffers should be prepared fresh daily and kept on ice during use. Avoid repeated freeze-thaw cycles of the DMSO stock.
Q3: Does this compound exhibit off-target effects?
A3: While this compound has been optimized for its primary target, potential off-target effects should always be considered. We recommend performing control experiments, such as including a structurally related but inactive compound, to differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
This is a common issue that can arise from several factors. Below is a troubleshooting guide to help you identify and resolve the source of variability.
Possible Causes and Solutions
| Cause | Solution |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered cellular responses. |
| Inconsistent Seeding Density | Use a hemocytometer or an automated cell counter to ensure consistent cell seeding density across all wells and experiments. |
| Compound Precipitation | Visually inspect the wells after adding this compound for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or adjusting the solvent conditions. |
| Assay Reagent Variability | Use reagents from the same lot number for the duration of an experiment. If this is not possible, qualify new lots of reagents before use. |
| Incubation Time | Ensure the incubation time with this compound is consistent across all experiments. |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x stock of this compound in culture medium from a 50 mM DMSO stock. Add 100 µL of the 2x compound solution to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (0.5% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
Issue 2: High background signal in a kinase activity assay.
High background can mask the inhibitory effect of this compound. The following steps can help reduce background noise.
Possible Causes and Solutions
| Cause | Solution |
| Non-specific Binding of Antibody | Increase the number of wash steps and the stringency of the wash buffer (e.g., by adding a small amount of Tween-20). |
| Contaminated Reagents | Use fresh, high-quality reagents, including ATP and kinase. Filter-sterilize buffers if necessary. |
| High Enzyme Concentration | Titrate the kinase to determine the optimal concentration that gives a robust signal without excessive background. |
| Substrate Issues | Ensure the substrate is pure and not degraded. |
Experimental Protocol: In Vitro Kinase Assay (ELISA-based)
-
Coat Plate: Coat a 96-well high-binding plate with the kinase substrate overnight at 4°C.
-
Wash: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with 3% BSA in PBS for 1 hour at room temperature.
-
Kinase Reaction: Add the kinase, this compound (at various concentrations), and ATP to the wells. Incubate for 1 hour at 30°C.
-
Wash: Repeat the wash step.
-
Primary Antibody: Add a phospho-specific primary antibody and incubate for 1 hour.
-
Wash: Repeat the wash step.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash: Repeat the wash step.
-
Detection: Add TMB substrate and stop the reaction with 2N H2SO4. Read the absorbance at 450 nm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining the IC50 of this compound.
Validation & Comparative
A Comparative Guide to S1P1 Modulators: Profiling ACT-209905 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the putative Sphingosine-1-Phosphate Receptor 1 (S1P1) modulator, ACT-209905, with other well-characterized S1P1 modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development by presenting available experimental data, outlining detailed methodologies for key experiments, and visualizing relevant biological pathways and workflows.
Introduction to S1P1 Modulation
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes, including lymphocyte trafficking, endothelial barrier function, and heart rate. S1P exerts its effects through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5. The S1P1 receptor subtype is a key regulator of lymphocyte egress from secondary lymphoid organs. Modulation of S1P1, typically through functional antagonism, leads to the sequestration of lymphocytes in these organs, thereby preventing their infiltration into sites of inflammation. This mechanism of action has proven effective in the treatment of autoimmune diseases such as multiple sclerosis.
Overview of Compared S1P1 Modulators
This guide focuses on a comparative analysis of the following S1P1 modulators:
-
This compound: A putative S1P1 receptor modulator that has been investigated for its effects on glioblastoma cell growth and migration.[1][2][3][4][5]
-
Fingolimod (FTY720): The first-in-class S1P receptor modulator, which is a non-selective agonist for S1P1, S1P3, S1P4, and S1P5.
-
Siponimod (BAF312): A second-generation, selective modulator of S1P1 and S1P5 receptors.
-
Ozanimod (RPC-1063): A selective modulator of S1P1 and S1P5 receptors.
-
Ponesimod (ACT-128800): A selective modulator of the S1P1 receptor.
Quantitative Data Comparison
Due to the limited publicly available data on the specific binding affinity and pharmacokinetic properties of this compound, a direct quantitative comparison is not fully possible at this time. The following tables summarize the available data for the established S1P1 modulators.
Table 1: In Vitro Pharmacology of S1P1 Modulators
| Compound | S1P Receptor Selectivity | Binding Affinity (Ki, nM) - S1P1 | Functional Potency (EC50, nM) - S1P1 (GTPγS Assay) |
| Fingolimod-P | S1P1, S1P3, S1P4, S1P5 | 0.34 | 0.17 |
| Siponimod | S1P1, S1P5 | 0.37 | 0.29 |
| Ozanimod | S1P1, S1P5 | 0.44 | 0.27 |
| Ponesimod | S1P1 | 0.42 | 0.54 |
| This compound | Putative S1P1 | Data not publicly available | Data not publicly available |
Data for Fingolimod-P, Siponimod, Ozanimod, and Ponesimod are derived from a competitive radioligand binding assay using [3H]-ozanimod.
Table 2: Pharmacokinetic Properties of S1P1 Modulators
| Compound | Elimination Half-life (t1/2) | Time to Maximum Concentration (Tmax) | Active Metabolites |
| Fingolimod | 6-9 days | 12-16 hours | Yes (Fingolimod-phosphate) |
| Siponimod | ~30 hours | ~4 hours | No |
| Ozanimod | ~21 hours (parent) | ~6-8 hours | Yes (CC112273, CC1084037) |
| Ponesimod | ~33 hours | 2-4 hours | No |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
This compound: Current State of Research
Experimental Protocols
To facilitate further research and direct comparison of novel S1P1 modulators like this compound, detailed protocols for key experimental assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the S1P1 receptor.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the S1P1 receptor-expressing membranes (1-2 µg protein/well).[6]
-
Add the test compound at various concentrations.
-
Add the radioligand at a fixed concentration (e.g., 0.1-0.2 nM [32P]S1P).[6]
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through the GF/B filter plate to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.[6]
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P1 receptor and is used to determine the potency (EC50) of an agonist.
-
Materials:
-
Cell membranes expressing the human S1P1 receptor.
-
[35S]GTPγS.
-
Test compounds (e.g., this compound).
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Scintillation proximity assay (SPA) beads or filter plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the S1P1 receptor-expressing membranes.
-
Add GDP to each well.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
If using SPA beads, add the beads and incubate for another hour before counting.
-
If using a filtration method, terminate the reaction by rapid filtration and wash the filters.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Plot the data and determine the EC50 value.
-
In Vivo Lymphocyte Trafficking Assay
This assay evaluates the in vivo efficacy of S1P1 modulators in reducing peripheral blood lymphocyte counts.
-
Materials:
-
Rodents (e.g., mice or rats).
-
Test compound (e.g., this compound) formulated for oral or intravenous administration.
-
Blood collection supplies.
-
Flow cytometer and antibodies for lymphocyte staining (e.g., anti-CD4, anti-CD8, anti-B220).
-
-
Procedure:
-
Administer the test compound to the animals at various doses.
-
Collect blood samples at different time points post-administration (e.g., 0, 2, 4, 8, 24 hours).
-
Perform a complete blood count (CBC) or stain the blood cells with fluorescently labeled antibodies specific for different lymphocyte populations.
-
Analyze the stained cells using a flow cytometer to quantify the number of circulating T- and B-lymphocytes.
-
Compare the lymphocyte counts in treated animals to those in vehicle-treated control animals to determine the extent and duration of lymphocyte reduction.
-
Visualizations
S1P1 Signaling Pathway
Caption: S1P1 receptor signaling cascade.
Experimental Workflow for S1P1 Modulator Evaluation
Caption: Workflow for S1P1 modulator evaluation.
Logical Relationship in S1P1 Modulator Comparison
Caption: Comparison of S1P1 modulators.
Conclusion
The landscape of S1P1 receptor modulators has evolved from the non-selective agent Fingolimod to more selective second-generation compounds like Siponimod, Ozanimod, and Ponesimod. These newer agents offer improved safety profiles while maintaining efficacy in reducing lymphocyte trafficking. This compound is an emerging compound with demonstrated biological activity in preclinical cancer models, suggesting its potential as an S1P1 modulator. However, a comprehensive and direct comparison with established S1P1 modulators is currently hampered by the lack of publicly available quantitative data on its binding affinity, functional potency, and pharmacokinetic properties. The experimental protocols and comparative data provided in this guide are intended to facilitate further research into this compound and other novel S1P1 modulators, ultimately contributing to the development of new and improved therapies for autoimmune diseases and potentially other indications. Further studies are warranted to fully characterize the pharmacological profile of this compound and to elucidate its therapeutic potential.
References
- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
ACT-209905 vs. Fingolimod: A Comparative Analysis in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ACT-209905 and fingolimod, two modulators of sphingosine-1-phosphate receptors (S1PRs), in the context of cancer research. While both compounds target the S1P signaling pathway, their mechanisms and reported effects in oncology present distinct profiles. This analysis is based on available preclinical data.
Overview and Mechanism of Action
Fingolimod (FTY720) is an immunomodulator approved for treating multiple sclerosis.[1] Its primary mechanism involves acting as a functional antagonist of S1P receptors, leading to the sequestration of lymphocytes in lymph nodes.[1][2] In cancer research, fingolimod's effects are multifaceted and can be both "on-target" (S1PR-mediated) and "off-target".[2] Upon phosphorylation by sphingosine kinase 2 (SPHK2), it binds to S1PRs 1, 3, 4, and 5.[2][3] Beyond its impact on lymphocyte trafficking, fingolimod has been shown to inhibit sphingosine kinase 1 (SK1), a proto-oncogenic enzyme, and activate protein phosphatase 2A (PP2A), a tumor suppressor.[1][2] It can also influence other critical cancer-related pathways, including PI3K/Akt and cell cycle regulation.[1][2]
This compound is described as a putative S1PR1 modulator.[4][5] Research has indicated its potential to impede the growth and migration of glioblastoma (GBM) cells in vitro.[4][5][6] Its mechanism in this context involves reducing the activation of key growth-promoting kinases such as p38, AKT1, and ERK1/2.[4][5] this compound has also been shown to diminish the surface expression of pro-migratory molecules on glioblastoma cells.[4][5]
Comparative Data Summary
| Feature | This compound | Fingolimod |
| Primary Target | Putative S1PR1 modulator[4][5] | Functional antagonist of S1PR1, 3, 4, 5[2][3] |
| Key Cancer-Relevant Mechanisms | - Inhibition of p38, AKT1, ERK1/2 activation[4][5]- Reduction of pro-migratory molecule expression[4][5] | - Inhibition of sphingosine kinase 1 (SK1)[1]- Activation of protein phosphatase 2A (PP2A)[2]- Induction of apoptosis and necroptosis[2][7]- Modulation of PI3K/Akt pathway[1][2]- Cell cycle arrest[2] |
| Studied Cancer Models | Glioblastoma (in vitro)[4][5] | Broad range including lung, breast, prostate, leukemia, liver, pancreatic, colon, ovarian cancer, and glioma (in vitro and in vivo)[1][8] |
| Reported In Vitro Effects | - Reduced viability and migration of GBM cells[4][5]- Reversed pro-tumoral effects of monocytic cells on GBM cells[4] | - Growth arrest and apoptosis in various cancer cell lines[1]- Sensitization of cancer cells to radiation[2]- Overcoming resistance to conventional chemotherapy[2] |
| Reported In Vivo Effects | Not yet reported in available literature. | - Repressed tumor progression and metastasis in preclinical models of triple-negative breast cancer[8]- Slowed tumor growth in non-small cell and small cell lung cancer models[9]- Halted or slowed the growth of colitis-associated colorectal cancer in mice[10] |
| Clinical Trial Status in Cancer | No clinical trials reported. | Phase I and II clinical trials are ongoing for lung cancer.[7][9] Also investigated for preventing chemotherapy-induced neuropathy in breast cancer patients.[11] |
Signaling Pathways and Experimental Workflows
Fingolimod's Multifaceted Anti-Cancer Mechanisms
Caption: Fingolimod's dual mechanism in cancer, targeting both S1PRs and other key cellular pathways.
This compound's Impact on Glioblastoma Cell Signaling
Caption: this compound inhibits key kinases downstream of S1PR1 to reduce glioblastoma cell growth.
Experimental Protocols
In Vitro Glioblastoma Cell Viability and Migration Assay (for this compound)
This protocol is based on the methodology used to evaluate this compound's effect on glioblastoma cells.[4][5]
-
Cell Lines: Human glioblastoma (primary cells, LN-18) and murine glioblastoma (GL261) cells.[4][5]
-
Treatment: Cells are treated with varying concentrations of this compound. For co-culture experiments, glioblastoma cells are cultured with monocytic THP-1 cells or their conditioned medium.[4]
-
Viability Assay: Cell viability is assessed using a standard colorimetric assay (e.g., WST-1 or MTT) after a defined incubation period (e.g., 72 hours). Absorbance is measured to quantify the number of viable cells.
-
Migration Assay: A scratch assay or Boyden chamber assay is used to evaluate cell migration. For a scratch assay, a wound is created in a confluent cell monolayer, and the rate of closure is monitored over time in the presence or absence of this compound.
-
Western Blot Analysis: To determine the effect on signaling pathways, cells are treated with this compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of p38, AKT1, and ERK1/2.[4][5]
In Vivo Triple-Negative Breast Cancer Model (for Fingolimod)
This protocol is a representative example of in vivo studies with fingolimod.[8]
-
Animal Model: Immunocompetent or immunodeficient mice (e.g., BALB/c or NSG mice).
-
Tumor Implantation: Mouse or human triple-negative breast cancer (TNBC) cells are implanted orthotopically into the mammary fat pad of the mice.
-
Treatment Regimen: Once tumors are established, mice are treated with fingolimod (e.g., via oral gavage) or a vehicle control daily.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Metastasis Assessment: At the end of the study, primary tumors are resected, and organs such as the liver, lungs, and spleen are harvested to assess for metastatic lesions through histological analysis or bioluminescence imaging if tumor cells are engineered to express luciferase.
-
Apoptosis Analysis: Tumors can be analyzed by immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) to confirm the mechanism of action.[8]
Conclusion
Both this compound and fingolimod show potential in cancer research by targeting the S1P signaling axis, yet they present different profiles. Fingolimod has a broad, multi-faceted mechanism of action and has been investigated in a wide array of preclinical cancer models, with some studies progressing to clinical trials.[1][7][9] Its effects are complex, involving direct anti-tumor actions and immunomodulation. This compound is a more recently described S1PR1 modulator with a more focused, inhibitory effect on key pro-growth signaling pathways in glioblastoma cells demonstrated in vitro.[4][5]
Further research, particularly in vivo studies and direct comparative experiments, is necessary to fully elucidate the therapeutic potential of this compound and to determine its advantages and disadvantages relative to the more broadly characterized fingolimod. The choice between these compounds for future research would depend on the specific cancer type and the desired therapeutic strategy, whether it be direct cytotoxicity, anti-migratory effects, or immunomodulation.
References
- 1. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro | MDPI [mdpi.com]
- 5. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. clinicaltrial.be [clinicaltrial.be]
- 8. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fingolimod for Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. Multiple Sclerosis Rx Might Treat Cancer | RxWiki [rxwiki.com]
- 11. Facebook [cancer.gov]
Unveiling the Anti-Migratory Potential of ACT-209905 in Glioblastoma
A comparative analysis of the putative S1PR1 modulator, ACT-209905, demonstrates its efficacy in inhibiting glioblastoma cell migration, offering a promising avenue for therapeutic intervention in this aggressive brain tumor. Experimental data reveals a dose-dependent reduction in cancer cell motility, positioning this compound as a significant agent for further preclinical and clinical investigation.
Researchers have identified this compound, a modulator of the sphingosine-1-phosphate receptor 1 (S1PR1), as a potent inhibitor of glioblastoma (GBM) cell migration.[1][2][3] Glioblastoma is notorious for its highly infiltrative nature, a key factor contributing to its poor prognosis.[3] The compound has been shown to effectively counteract the pro-migratory effects of sphingosine-1-phosphate (S1P), a signaling lipid known to promote tumor progression.[1][2]
Comparative Efficacy in Inhibiting Cell Migration
In vitro studies using a scratch-wound-healing assay demonstrated that this compound significantly curtails the migration of primary glioblastoma cells.[1][2] The pro-migratory effect of S1P was markedly inhibited by pretreatment with this compound in a dose-dependent manner.[1][2] At a concentration of 20 µM, this compound not only counteracted the S1P-induced migration but also reduced the basal migration capacity of the cancer cells.[1][2]
A comparison with another S1PR1 antagonist, W146, revealed a similar inhibitory effect on S1P-induced glioblastoma cell migration.[1][2] This suggests a common mechanism of action through the S1PR1 signaling pathway.
Table 1: Effect of this compound and W146 on S1P-Induced Glioblastoma Cell Migration
| Treatment | Concentration | Wound Closure (%) |
| Control (Basal) | - | 7.52 |
| S1P | 2.5 µM | 21.0 |
| This compound + S1P | 1 µM | 13.2 |
| This compound + S1P | 10 µM | 9.9 |
| This compound + S1P | 20 µM | 6.12 |
| W146 + S1P | 1 µM | 18.7 |
| W146 + S1P | 5 µM | 14.4 |
| W146 + S1P | 10 µM | 10.6 |
Data sourced from scratch-wound-healing assays performed on primary glioblastoma cells.[1][2]
Mechanism of Action: Targeting Pro-Migratory Signaling
This compound exerts its anti-migratory effects by modulating key signaling pathways involved in cell growth and motility. Immunoblot analyses have shown that this compound reduces the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][2][4] Furthermore, the compound diminishes the surface expression of pro-migratory molecules such as ICAM-1 and P-Selectin, particularly in the presence of monocytic THP-1 cells which are known to enhance glioblastoma cell migration.[1][2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of ACT-209905 and Siponimod: S1P Receptor Modulators in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two sphingosine-1-phosphate (S1P) receptor modulators: ACT-209905 and siponimod. While siponimod is an established therapeutic agent for multiple sclerosis, this compound is a lesser-known, putative S1P1 receptor modulator. This document aims to objectively compare their pharmacological profiles, mechanisms of action, and available experimental data to inform research and drug development efforts in the field of S1P receptor modulation.
Introduction
Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a crucial role in regulating lymphocyte trafficking and have emerged as important therapeutic targets for autoimmune diseases. Siponimod (Mayzent®) is a selective S1P receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS), including secondary progressive MS (SPMS).[1][2] this compound is described as a putative S1P1 receptor agonist or modulator with demonstrated immunomodulating properties and has been investigated for its effects on glioblastoma cells.[3][4] Given that this compound is a derivative of ponesimod, another S1P1 receptor modulator, this comparison will leverage data on ponesimod where direct information on this compound is unavailable to provide a more comprehensive, albeit indirect, analysis.
Mechanism of Action
Both siponimod and this compound are believed to exert their primary immunomodulatory effects through the S1P1 receptor on lymphocytes.
Siponimod is a selective modulator of S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[5][6] Upon binding to S1P1 on lymphocytes, it acts as a functional antagonist, inducing the internalization and degradation of the receptor.[1][5][7] This renders the lymphocytes unresponsive to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs.[1][5] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes and limiting their infiltration into the central nervous system (CNS).[1][5] Siponimod's activity at S1P5, which is expressed on oligodendrocytes and astrocytes in the CNS, may also contribute to its therapeutic effects through direct neuroprotective mechanisms.[1][8]
This compound is characterized as a putative S1P1 receptor modulator.[3][4] While its precise mechanism of functional antagonism is not as extensively detailed in publicly available literature as that of siponimod, its structural relationship to ponesimod suggests a similar mode of action. Ponesimod is a selective S1P1 receptor modulator that also acts as a functional antagonist, leading to lymphocyte sequestration.[2][7][8] A study on glioblastoma cells demonstrated that this compound inhibits cell growth and migration and reduces the activation of downstream signaling kinases such as p38, AKT1, and ERK1/2, suggesting its engagement with S1P1-mediated signaling pathways.[3][4]
Signaling Pathway
The signaling pathway for S1P1 receptor modulation by functional antagonists like siponimod and likely this compound involves the initial binding to the receptor, leading to its internalization and subsequent degradation. This process prevents the natural ligand, S1P, from binding and initiating the signaling cascade required for lymphocyte egress from lymph nodes.
Caption: S1P1 receptor functional antagonism by siponimod and this compound.
Quantitative Data Comparison
The following tables summarize the available quantitative data for siponimod and this compound. Due to the limited public data for this compound, data for the structurally related compound ponesimod are included for a more informative, though indirect, comparison.
Table 1: Receptor Binding Affinity and Functional Activity
| Compound | Receptor | Binding Affinity (Kd, nM) | Functional Activity (EC50, nM) | Selectivity |
| Siponimod | S1P1 | 0.80 ± 0.97[5] | 0.39[9] | Selective for S1P1 and S1P5[5] |
| S1P5 | - | 0.98[9] | ||
| Ponesimod | S1P1 | 2.09 ± 0.27[5] | - | Selective for S1P1[5] |
| This compound | S1P1 | Not Available | Not Available | Putative S1P1 modulator[3][4] |
Note: A lower Kd value indicates higher binding affinity. EC50 values represent the concentration of a drug that gives half-maximal response.
Table 2: Pharmacokinetic Properties
| Parameter | Siponimod | Ponesimod | This compound |
| Tmax (hours) | ~4[5] | 4.0[8] | Not Available |
| Half-life (t1/2, hours) | ~30[2][3] | - | Not Available |
| Volume of Distribution (Vd, L) | 124[5] | 160[8] | Not Available |
| Bioavailability | >70% (oral)[5] | 84% (oral)[8] | Not Available |
| Protein Binding | >99.9%[10] | >99%[8] | Not Available |
Table 3: In Vitro Cellular Effects of this compound on Glioblastoma Cells
| Cell Line | Assay | IC50 (µM) |
| GL261 (murine) | Viability (48h) | 6.87[10] |
| LN18 (human) | Viability (48h) | 19.78[10] |
| U87MG (human) | Viability (48h) | 22.53[10] |
| prGBM (human primary) | Viability (48h) | 12.3[10] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
S1P Receptor Binding Affinity Assay (Compensated Interferometric Reader - CIR)
This method was used to determine the binding affinity of ponesimod and siponimod to the S1P1 receptor.[5]
-
Preparation of Nanovesicles: C6 glioblastoma cells overexpressing HA-tagged S1P1 and vector control cells were sonicated to create nanovesicles containing the receptor.[5]
-
Binding Reaction: The S1P1-containing or vector control nanovesicles were mixed with increasing concentrations of the test compound (ponesimod or siponimod) and incubated for 1 hour.[5]
-
Analysis: The binding of the compounds to the nanovesicles was measured using a compensated interferometric reader (CIR), which detects changes in the refractive index upon binding. The binding to vector nanovesicles was subtracted from the binding to S1P1 nanovesicles to determine specific binding.[5]
-
Data Analysis: The binding data were used to calculate the dissociation constant (Kd).[5]
Caption: Workflow for determining S1P1 binding affinity using CIR.
Glioblastoma Cell Viability and Migration Assays
These assays were used to evaluate the in vitro effects of this compound on glioblastoma cells.[9][10]
Cell Viability Assay (Resazurin Assay):
-
Cell Seeding: Glioblastoma cells (e.g., LN-18, GL261) were seeded in 96-well plates.[10]
-
Treatment: Cells were treated with various concentrations of this compound for specified durations (e.g., 48 hours).[10]
-
Resazurin Addition: Resazurin solution was added to each well and incubated. Viable cells reduce resazurin to the fluorescent product resorufin.
-
Fluorescence Measurement: The fluorescence intensity was measured using a plate reader.
-
Data Analysis: Cell viability was calculated relative to control (vehicle-treated) cells, and IC50 values were determined.[10]
Cell Migration Assay (Scratch-Wound Healing Assay):
-
Cell Seeding: Glioblastoma cells were grown to confluence in culture plates.[9]
-
Scratch Creation: A sterile pipette tip was used to create a "scratch" or cell-free area in the monolayer.[9]
-
Treatment: The cells were washed to remove debris and then treated with this compound in the presence or absence of a migration stimulus (e.g., S1P).[3]
-
Image Acquisition: Images of the scratch were taken at time zero and after a specific time period (e.g., 16 hours).[3]
-
Data Analysis: The closure of the wound area was measured to quantify cell migration.[3]
Caption: Workflow for glioblastoma cell viability and migration assays.
Discussion and Conclusion
This comparative analysis highlights the current understanding of this compound and siponimod. Siponimod is a well-characterized, clinically approved S1P1/S1P5 modulator with a clear mechanism of action and a wealth of supporting preclinical and clinical data. In contrast, this compound is a putative S1P1 modulator with limited publicly available data on its direct receptor interactions and pharmacokinetics.
The available data for ponesimod, a close structural analog of this compound, suggests that this compound likely functions as a selective S1P1 functional antagonist. The binding affinity of siponimod for S1P1 appears to be higher than that of ponesimod, which may translate to differences in potency and duration of action. However, without direct binding and functional data for this compound, this remains speculative.
The studies on this compound in glioblastoma reveal a potential anti-cancer application for S1P1 modulators, an area of research that is distinct from their established role in autoimmune diseases. The micromolar IC50 values for this compound in these cancer cell lines are significantly higher than the nanomolar potency of siponimod at S1P1, suggesting that the anti-cancer effects may be mediated by mechanisms beyond or in addition to high-affinity S1P1 modulation.
References
- 1. What's better: Ponesimod vs Siponimod? – meds.is [meds.is]
- 2. Mayzent (Siponimod) vs Ponvory (ponesimod) | Everyone.org [everyone.org]
- 3. mdpi.com [mdpi.com]
- 4. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ponesimod? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. oncotarget.com [oncotarget.com]
- 10. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the S1P1 Selectivity of ACT-209905: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ACT-209905, a putative sphingosine-1-phosphate receptor 1 (S1P1) modulator, against other S1P receptor modulators. The objective is to offer a clear, data-driven perspective on its selectivity, supported by experimental methodologies and visual representations of key biological pathways.
This compound is an analogue of ponesimod (ACT-128800), a potent and selective S1P1 modulator.[1][2] Due to the limited publicly available selectivity data for this compound, this guide utilizes the well-characterized selectivity profile of ponesimod as a close surrogate to infer the S1P1 selectivity of this compound. Ponesimod is known for its high affinity and selectivity for S1P1, which is responsible for its immunomodulatory effects by sequestering lymphocytes in lymph nodes.[1][3]
Comparative Selectivity Profile of S1P Receptor Modulators
The following table summarizes the functional potency (EC50) of various S1P receptor modulators across the five S1P receptor subtypes. The data for this compound is inferred from its analogue, ponesimod.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Selectivity Profile |
| This compound (inferred from Ponesimod) | 5.7 | >10,000 | >10,000 | >10,000 | >10,000 | Highly Selective for S1P1 |
| Fingolimod-P | 0.3-0.6 | >10,000 | 3 | 0.3-0.6 | 0.3-0.6 | Non-selective (S1P1, S1P3, S1P4, S1P5) |
| Siponimod (BAF312) | 0.39 | >1000 | >1000 | >1000 | 0.98 | Selective for S1P1 and S1P5 |
| Ozanimod (RPC-1063) | 1.03 | >10,000 | >10,000 | >10,000 | 8.6 | Selective for S1P1 and S1P5 |
Note: Data for ponesimod and other comparators are compiled from various sources.[1][4] The selectivity of ponesimod for S1P1 over S1P3 is approximately 650-fold greater than the natural ligand S1P.[5]
Experimental Protocols for Determining S1P Receptor Selectivity
The determination of a compound's selectivity for S1P receptor subtypes is crucial for predicting its therapeutic efficacy and potential side effects. The two primary methods employed are radioligand binding assays and functional assays such as GTPγS binding assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.
Principle: Cell membranes expressing a specific S1P receptor subtype are incubated with a constant concentration of a radiolabeled S1P analogue (e.g., [³H]S1P) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, allowing for the determination of the inhibitor constant (Ki), which reflects the binding affinity.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing a single human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
-
Assay Buffer: Utilize a binding buffer, typically containing 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.[6]
-
Incubation: Incubate the receptor-containing membranes with the radioligand and a range of concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptor upon agonist binding.
Principle: S1P receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation. The amount of [³⁵S]GTPγS bound to the G-protein is proportional to the receptor activation by the test compound. This allows for the determination of the half-maximal effective concentration (EC50) and the maximal efficacy (Emax).[7][8]
Protocol Outline:
-
Membrane Preparation: Use membranes from cells expressing a specific S1P receptor subtype.
-
Assay Buffer: The assay buffer typically contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 10 µM GDP, pH 7.4.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
Separation: Separate the G-protein-bound [³⁵S]GTPγS from the free form by filtration.
-
Detection: Measure the radioactivity on the filters.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 and Emax values.
S1P1 Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
Based on the data from its close analogue ponesimod, this compound is predicted to be a highly selective S1P1 receptor modulator. This high selectivity is a desirable characteristic, as it is expected to confer the therapeutic benefits of S1P1 modulation, such as lymphocyte sequestration, while minimizing off-target effects associated with the modulation of other S1P receptor subtypes, for instance, the cardiovascular effects linked to S1P3 activation. The experimental protocols outlined provide a robust framework for the definitive confirmation of this compound's selectivity profile. Further direct comparative studies are warranted to precisely quantify its affinity and potency across all S1P receptor subtypes.
References
- 1. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of ponesimod, a selective S1P1 receptor modulator, in the first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ACT-209905 in Combination with Standard and Emerging Glioblastoma Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator, ACT-209905, in combination with other established and investigational therapies for Glioblastoma (GBM). The content is based on available preclinical data and is intended to inform further research and development.
Introduction to this compound and its Mechanism of Action in GBM
This compound is a novel small molecule that acts as a modulator of the S1PR1.[1] In the context of Glioblastoma, a highly aggressive and infiltrative brain tumor, the S1P/S1PR1 signaling axis is implicated in promoting tumor cell growth, migration, and resistance to therapy.[1][2][3][4][5] this compound has been shown in vitro to impair the growth and migration of human and murine GBM cells.[1][2] Its mechanism of action involves the inhibition of several downstream pro-survival signaling pathways, including the p38, AKT1, and ERK1/2 pathways.[1][6] Furthermore, this compound can counteract the pro-tumorigenic effects of macrophages in the tumor microenvironment.[1][6]
This compound in Combination with Temozolomide (TMZ)
Temozolomide is the standard-of-care alkylating agent used in the treatment of GBM.[6] Preclinical in vitro studies have demonstrated a synergistic cytotoxic effect when this compound is combined with TMZ.[7] This suggests that this compound may enhance the efficacy of the current standard chemotherapy for GBM.
Comparative Efficacy Data (In Vitro)
| Treatment Group | Cell Line | Endpoint | Result |
| This compound (10 µM) | GL261 (murine GBM) | Cell Viability | Significant reduction |
| Temozolomide (100 µM) | GL261 (murine GBM) | Cell Viability | Moderate reduction |
| This compound (10 µM) + TMZ (100 µM) | GL261 (murine GBM) | Cell Viability | Synergistic reduction |
| This compound (20 µM) | prGBM (primary human GBM) | Cell Viability | Significant reduction |
| Temozolomide (100 µM) | prGBM (primary human GBM) | Cell Viability | Moderate reduction |
| This compound (20 µM) + TMZ (100 µM) | prGBM (primary human GBM) | Cell Viability | Synergistic reduction |
Note: Data is derived from in vitro studies. In vivo data for this compound is not yet available. The table presents a qualitative summary of the findings from the cited preclinical research.
Signaling Pathway Modulation
The combination of this compound and TMZ is thought to exert its synergistic effect through the dual inhibition of key survival pathways. While TMZ induces DNA damage, this compound blocks the S1PR1-mediated activation of pro-survival pathways like PI3K/AKT and MAPK/ERK, which are often implicated in TMZ resistance.[8][9]
References
- 1. The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sphingosine 1-Phosphate (S1P) Signaling in Glioblastoma Multiforme—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. OPUS 4 | Influence of S1PR1/S1PR2 blocking on growth behavior of glioblastoma cells using the model substances this compound and Compound 16 [epub.ub.uni-greifswald.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Key Candidate Proteins and Pathways Associated with Temozolomide Resistance in Glioblastoma Based on Subcellular Proteomics and Bioinformatical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ACT-209905 in Glioblastoma Research
A Head-to-Head Comparison Guide for Researchers
Overview of ACT-209905
This compound is a putative modulator of the Sphingosine-1-Phosphate Receptor 1 (S1PR1). It has been investigated for its potential to inhibit the growth and migration of glioblastoma cells, a particularly aggressive form of brain cancer.[1] Evidence suggests that the S1P/S1PR1 signaling axis is involved in promoting tumor progression, making it a viable therapeutic target.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from the study "The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro".
Table 1: Effect of this compound on the Viability of Murine GL261 Glioblastoma Cells
| Concentration of this compound | Cell Viability after 48h (%) | Cell Viability after 72h (%) |
| 1 µM | 72% | Not Reported |
| 5 µM | Not Reported | 65.9% |
| 10 µM | Not Reported | 33.8% |
| 20 µM | Not Reported | 19.7% |
| 50 µM | 7.3% | 13.5% |
Table 2: Effect of this compound in Combination with Other Agents on Primary Glioblastoma (prGBM) Cell Viability
| Treatment | Cell Viability (%) |
| This compound (10 µM) | 69.2% |
| This compound (10 µM) + W146 (S1PR1 antagonist) | 49.3% |
| This compound (10 µM) + JTE-013 (S1PR2 antagonist) | 63.0% |
Table 3: Effect of this compound in Combination with Temozolomide on Glioblastoma Cell Viability
| Treatment | Cell Viability (%) |
| Temozolomide (TMZ) | 41.4% |
| This compound (10 µM) | 55.1% |
| This compound (20 µM) | 26.5% |
| This compound (10 µM) + TMZ | 14.6% |
| This compound (20 µM) + TMZ | 3.17% |
Signaling Pathways and Mechanism of Action
This compound is believed to exert its effects by modulating the S1PR1 signaling pathway. Upon binding to S1PR1, a G-protein-coupled receptor, it can influence downstream signaling cascades that are crucial for cell survival and proliferation. In the context of glioblastoma, this compound has been shown to reduce the activation of several growth-promoting kinases, including p38, AKT1, and ERK1/2.[1]
Caption: S1PR1 signaling modulation by this compound leading to inhibition of pro-growth kinases.
Experimental Protocols
Detailed methodologies for the key experiments cited in "The Putative S1PR1 Modulator this compound Impairs Growth and Migration of Glioblastoma Cells In Vitro" are provided below.
Cell Culture
Human glioblastoma cell lines (LN-18 and U-87MG) and a murine glioblastoma cell line (GL261) were used. Additionally, primary glioblastoma cells were isolated from a patient's surgical sample. The cells were cultivated in appropriate media supplemented with fetal calf serum and antibiotics.
Cell Viability Assay (Resazurin Assay)
Caption: Workflow for determining cell viability using the Resazurin assay.
Methodology:
-
Glioblastoma cells were seeded in 96-well plates.
-
After 24 hours of incubation, the cells were treated with varying concentrations of this compound.
-
The plates were incubated for an additional 48 or 72 hours.
-
Resazurin solution was added to each well, and the plates were incubated to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence was measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Immunoblot Analysis
Methodology:
-
Glioblastoma cells were treated with this compound for specified durations.
-
Cells were lysed to extract total protein.
-
Protein concentrations were determined using a standard assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against p38, phospho-p38, AKT1, phospho-AKT1, ERK1/2, and phospho-ERK1/2.
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
This guide provides a summary of the available in vitro data for this compound. Further in vivo studies and direct comparative investigations with other S1PR1 agonists will be necessary to fully elucidate its therapeutic potential in the context of glioblastoma.
References
Assessing the Translational Potential of ACT-209905: A Comparative Guide for Glioblastoma Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ACT-209905, a putative Sphingosine-1-Phosphate Receptor 1 (S1PR1) modulator, against current standard-of-care and emerging therapies for glioblastoma (GBM). This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways to objectively assess the translational potential of this compound.
Executive Summary
Glioblastoma remains a formidable challenge in oncology, with a median survival of less than 15 months despite a multimodal treatment approach.[1] The current standard of care, maximal surgical resection followed by radiation and the alkylating agent temozolomide (TMZ), offers limited efficacy, underscoring the urgent need for novel therapeutic strategies.[1][2][3] this compound has emerged as an investigational compound that demonstrates anti-proliferative and anti-migratory effects in preclinical GBM models by modulating the S1PR1 signaling pathway.[1][4][5] This guide places the preclinical data of this compound in the context of established GBM therapies and other targeted agents in development, providing a framework for evaluating its potential role in future clinical applications.
Mechanism of Action and Pathway Analysis
This compound is identified as a putative S1PR1 modulator.[1] S1PR1, a G-protein coupled receptor, is often overexpressed in GBM and its activation is linked to tumor progression.[4] In vitro studies show that this compound reduces the activation of several downstream growth-promoting kinases, including p38, AKT1, and ERK1/2.[1][4][5] This mechanism contrasts with the DNA-damaging effects of standard chemotherapy agents like temozolomide and lomustine, and the anti-angiogenic approach of bevacizumab.
Comparative Analysis of Therapeutic Agents for Glioblastoma
The following tables provide a comparative overview of this compound, standard-of-care treatments, and other investigational drugs for GBM.
Table 1: Comparison of Mechanism of Action
| Compound/Therapy | Target/Mechanism of Action | Downstream Effects |
| This compound | Putative S1PR1 modulator.[1] | Inhibition of p38, AKT1, and ERK1/2 phosphorylation.[1][4][5] |
| Temozolomide | Alkylating agent; methylates DNA at the O6 and N7 positions of guanine.[6] | Induces DNA damage, cell cycle arrest, and apoptosis.[6] |
| Lomustine | Alkylating agent (nitrosourea); cross-links DNA and RNA.[7] | Triggers cell death.[7] |
| Bevacizumab | Monoclonal antibody against VEGF-A.[4][8] | Inhibits angiogenesis by preventing VEGF from binding to its receptors.[4][8] |
| AKT Inhibitors (e.g., Perifosine) | Inhibit the PI3K/AKT signaling pathway.[9] | Reduce AKT phosphorylation and induce tumor necrosis.[9] |
| MEK/ERK Inhibitors | Inhibit MEK1/2, preventing the phosphorylation of ERK1/2. | Inhibit the MAPK/ERK signaling pathway. |
| p38 MAPK Inhibitors (e.g., Ralimetinib) | Selective inhibitor of p38α and p38β.[10] | Blocks the p38 MAPK signaling pathway.[10] |
Table 2: Summary of Preclinical and Clinical Efficacy Data
| Compound/Therapy | Efficacy Data | Model System |
| This compound | Reduced viability of primary human GBM cells to 69.2% and murine GL261 cells to 72% (at 1µM after 48h).[4] Inhibited S1P-induced migration of primary GBM cells.[4] | In vitro (human primary GBM cells, LN-18, U-87MG, and murine GL261 cell lines)[4] |
| Temozolomide | Standard of care in combination with radiation; extends median survival.[1][2][3] | Clinical trials in newly diagnosed GBM patients.[1][2][3] |
| Lomustine | Used in recurrent GBM; demonstrates activity, particularly in tumors with MGMT promoter methylation.[11] | Clinical trials in recurrent GBM patients.[11] |
| Bevacizumab | Approved for recurrent GBM; improves progression-free survival but not overall survival in newly diagnosed GBM.[1] | Clinical trials in newly diagnosed and recurrent GBM patients.[1] |
| AKT Inhibitors (Perifosine) | Limited to no efficacy in a Phase II trial for recurrent GBM (PFS6 rate of 0%).[9] | Clinical trial in recurrent GBM patients.[9] |
| MEK/ERK Inhibitors | Preclinical studies show promise in reducing tumor volume and influencing survival.[12] | In vitro and in vivo preclinical models.[12] |
| p38 MAPK Inhibitors (Ralimetinib) | Currently in clinical trials in combination with temozolomide and radiotherapy for newly diagnosed GBM.[10] | Clinical trials in newly diagnosed GBM patients.[10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The key in vitro experiments for this compound are summarized below.
Cell Viability Assay:
-
Cell Lines: Human primary glioblastoma (prGBM) cells, human GBM cell lines (LN-18, U-87MG), and murine GBM cell line (GL261).
-
Method: Resazurin conversion assay.
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, or 72 hours. Resazurin solution was added, and fluorescence was measured to determine cell viability.
Migration Assay:
-
Method: Scratch-wound-healing assay.
-
Procedure: A scratch was made in a confluent monolayer of prGBM cells. Cells were then treated with S1P with or without pre-treatment with this compound. Wound closure was monitored and quantified after 16 hours to assess cell migration.
Immunoblot Analysis:
-
Objective: To determine the effect of this compound on the activation of growth-promoting kinases.
-
Procedure: GBM cells were treated with this compound, THP-1 conditioned medium, or a combination. Cell lysates were collected, and proteins were separated by SDS-PAGE. Western blotting was performed using antibodies against total and phosphorylated forms of p38, AKT1, and ERK1/2.
References
- 1. Current Standards of Care in Glioblastoma Therapy - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 3. Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of bevacizumab in recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Avastin® (bevacizumab) works for recurrent glioblastoma (rGBM) [avastin.com]
- 6. google.com [google.com]
- 7. mdpi.com [mdpi.com]
- 8. Bevacizumab for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase II trial of an AKT inhibitor (perifosine) for recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The functional role of p38 MAPK pathway in malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of ACT-209905: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ACT-209905 was not found in publicly available resources. The following information is a general guide for the proper disposal of laboratory chemicals and should not be considered a substitute for the official SDS provided by the manufacturer. Researchers, scientists, and drug development professionals must consult the specific SDS for this compound before handling or disposing of this compound.
The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. Adherence to established protocols and regulatory requirements is mandatory.
General Chemical Disposal Procedures
For the disposal of chemical waste, including potentially hazardous compounds, a systematic approach is necessary. This typically involves identification, segregation, containment, and transfer of the waste to a licensed disposal facility.
Key Steps for Chemical Waste Disposal:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the hazards, handling, and disposal of a specific chemical. It will provide detailed instructions on appropriate disposal methods.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, as specified in the SDS, when handling chemical waste. This may include safety glasses or goggles, gloves, and a lab coat. In the event of a fire, self-contained breathing apparatus should be worn.[1]
-
Waste Segregation: Do not mix different types of chemical waste unless explicitly instructed to do so by the SDS or your institution's environmental health and safety (EHS) office. Incompatible chemicals can react dangerously.
-
Containment: Use appropriate, labeled, and sealed containers for waste collection.[2] Containers should be in good condition and compatible with the waste they are holding. For spills, use non-combustible, absorbent materials like sand, earth, vermiculite, or diatomaceous earth to contain the spillage before placing it in a suitable container for disposal.[3][4]
-
Labeling: All waste containers must be clearly labeled with the contents and associated hazards.
-
Disposal through Licensed Waste Management: Dispose of chemical waste through a licensed and approved waste disposal contractor.[1][3][4] Do not dispose of chemicals down the drain or in regular trash unless explicitly permitted by the SDS and local regulations.[1] It is crucial to prevent the contamination of ponds, waterways, or ditches.[1]
-
Empty Containers: Empty containers should be treated as hazardous waste unless properly decontaminated. They should be taken to an approved waste handling site for recycling or disposal and should not be reused.[1]
-
Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[1][5]
Experimental Workflow for Chemical Disposal
The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical.
Quantitative Data Summary
No specific quantitative data for this compound disposal was found in the search results. The following table summarizes general recommendations for handling chemical spills, which is a critical aspect of disposal procedures.
| Spill Containment Material | Recommended Use |
| Sand | Absorbent for non-reactive spills[3][4] |
| Earth | Absorbent for non-reactive spills[3][4] |
| Vermiculite | Absorbent for non-reactive spills[3][4] |
| Diatomaceous Earth | Absorbent for non-reactive spills[3][4] |
It is imperative to obtain and meticulously follow the specific disposal procedures outlined in the Safety Data Sheet for this compound provided by the manufacturer to ensure safety and regulatory compliance.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. Regulated Waste | Free Healthcare Bloodborne Pathogens Online Training Video | Online Bloodborne Pathogens Training in OSHA Bloodborne Pathogens [probloodborne.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
Personal protective equipment for handling ACT-209905
Disclaimer: As "ACT-209905" does not correspond to a publicly documented chemical, it must be treated as a novel compound with unknown hazards. The following guidance is based on established best practices for handling uncharacterized research chemicals and is intended to provide a robust framework for ensuring laboratory safety. All operations should be conducted by trained personnel in a controlled laboratory environment.
Risk Assessment and Control
Before handling this compound, a thorough risk assessment is mandatory. The objective of a chemical risk assessment is to provide data-informed predictions of actual risk.[1] This process involves identifying potential hazards, assessing exposure routes, and implementing control measures to mitigate risk. For a new chemical, work should not begin until a risk assessment is completed and preventive measures are in place.[2]
Workflow for Handling Uncharacterized Compounds:
The following workflow outlines the decision-making process for establishing safe handling procedures for a novel chemical agent like this compound.
Caption: Risk assessment workflow for handling novel compounds.
Personal Protective Equipment (PPE)
Given the unknown toxicological profile of this compound, stringent PPE protocols are required. The selection of PPE is based on the anticipated level of exposure and the physical form of the chemical. All personnel must be trained in the proper use of PPE.[3]
Table 1: Recommended PPE for Handling this compound
| Risk Scenario / Operation | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Low Risk (e.g., Handling sealed containers, low concentration solutions in closed systems) | Laboratory Coat | Nitrile or Neoprene Gloves[4] | ANSI Z87.1 Approved Safety Glasses[5] | Not typically required if handled in a certified chemical fume hood. |
| Medium Risk (e.g., Weighing powders, preparing stock solutions, performing reactions) | Laboratory Coat | Double-gloving with chemically compatible gloves (e.g., Nitrile) | Chemical Splash Goggles | Mandatory use of a certified Chemical Fume Hood.[3] |
| High Risk / Spill Cleanup (e.g., Large scale operations, potential for aerosol generation, cleaning spills) | Chemical Resistant Apron or Coveralls over Lab Coat | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Face Shield worn over Chemical Splash Goggles[4][6] | Air-purifying respirator with appropriate cartridges (consult EHS).[7][8] |
Note: Always inspect gloves for damage before use and wash hands thoroughly after removal.[9] Confine long hair and loose clothing, and wear closed-toe shoes at all times in the laboratory.[5][9]
Operational Plan & Experimental Protocol
All work with this compound, especially handling of the solid form or concentrated solutions, must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines a standard procedure for preparing a stock solution from a powdered, uncharacterized compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Spatula
-
Weigh paper or weigh boat
-
Appropriately sized amber glass vial with a screw cap
-
Calibrated positive displacement pipette or gas-tight syringe
-
Vortex mixer
Procedure:
-
Pre-Operation Safety Check:
-
Don appropriate PPE as specified for "Medium Risk" in Table 1 (Lab coat, double gloves, splash goggles).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary materials inside the fume hood.
-
-
Weighing the Compound:
-
Tare the analytical balance with the weigh paper/boat.
-
Carefully weigh the target amount of this compound powder (e.g., 1-5 mg). Handle the powder gently to avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the labeled amber glass vial.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target 10 mM concentration.
-
Calculation: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Mixing and Storage:
-
Securely cap the vial.
-
Vortex the solution until all solid is completely dissolved. Gentle warming may be required if solubility is low, but this must be assessed for thermal stability first.
-
Seal the vial cap with paraffin film for long-term storage.
-
-
Post-Operation Cleanup:
-
Dispose of all contaminated disposable materials (weigh paper, pipette tips, gloves) in the designated hazardous waste container.[10]
-
Wipe down the spatula, balance, and work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as hazardous waste.
-
Remove PPE and wash hands thoroughly.
-
Disposal Plan
Improper disposal of chemical waste can lead to environmental contamination and regulatory violations.[11][12] All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels must be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous chemical waste.[13]
-
Liquid Waste: Unused solutions or rinsates containing this compound must be collected in a dedicated, leak-proof, and chemically compatible waste container.[14] The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known or suspected hazards.[12]
-
Sharps: Contaminated needles or razor blades must be disposed of in a designated sharps container labeled as hazardous waste.[10]
Disposal Procedure:
-
Labeling: Ensure all waste containers are accurately and clearly labeled.[15]
-
Storage: Store waste containers in a designated Satellite Accumulation Area within the laboratory, ensuring incompatible wastes are segregated.[11][13]
-
Pickup Request: Once a waste container is full, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department.[14] Do not dispose of any waste containing this compound down the drain or in the regular trash.[13]
-
Unknowns: Federal and state regulations prohibit the disposal of unknown chemicals.[15] Since this compound is uncharacterized, it is critical to maintain clear labeling and documentation to avoid creating costly "unknown waste" issues.[15]
References
- 1. Overview of Risk Assessment - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. wilcoprime.com [wilcoprime.com]
- 4. twu.edu [twu.edu]
- 5. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 6. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. danielshealth.com [danielshealth.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 15. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
